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  • Product: 2-Hydroxy-3,4,5-triiodobenzoyl chloride
  • CAS: 79543-51-4

Core Science & Biosynthesis

Foundational

Mechanism of 2-Hydroxy-3,4,5-triiodobenzoyl chloride in organic synthesis

An In-Depth Technical Guide to the Synthesis, Mechanism, and Application of 2-Hydroxy-3,4,5-triiodobenzoyl chloride Abstract This technical guide provides a comprehensive overview of 2-Hydroxy-3,4,5-triiodobenzoyl chlori...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis, Mechanism, and Application of 2-Hydroxy-3,4,5-triiodobenzoyl chloride

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-3,4,5-triiodobenzoyl chloride, a heavily substituted aromatic acyl chloride. While a niche reagent, its structural motifs—a reactive acyl chloride, a nucleophilic hydroxyl group, and a high-density iodine backbone—suggest significant potential as a specialized intermediate in the fields of pharmaceutical development, advanced materials, and medical imaging. This document synthesizes information on its synthesis, core reaction mechanisms, and provides field-proven protocols analogous to its chemical class to empower researchers in its practical application.

Introduction and Physicochemical Profile

2-Hydroxy-3,4,5-triiodobenzoyl chloride is a derivative of salicylic acid, characterized by the presence of three iodine atoms on the benzene ring. This unique substitution pattern imparts a high molecular weight and density, properties often sought in the development of radiopaque materials. The primary utility of this compound in organic synthesis stems from the highly reactive acyl chloride functional group, which serves as a powerful acylating agent for a variety of nucleophiles.

The core structure presents several key features that dictate its chemical behavior:

  • Acyl Chloride Group: The primary site of reactivity, enabling the introduction of the 2-hydroxy-3,4,5-triiodobenzoyl moiety into other molecules.

  • Ortho-Hydroxyl Group: This group can influence the reactivity of the acyl chloride through intramolecular hydrogen bonding. It also presents a potential site for side reactions or may require a protection strategy depending on the desired synthetic outcome.

  • Tri-iodo Substitution: The three large iodine atoms introduce significant steric hindrance around the reactive center. Electronically, they are weakly deactivating through induction. Their primary contribution is the substantial increase in molecular mass, a critical factor for applications like X-ray contrast agents.

Table 1: Physicochemical Properties of 2-Hydroxy-3,4,5-triiodobenzoyl chloride

PropertyValueSource
CAS Number 79543-51-4[1]
Molecular Formula C₇H₂ClI₃O₂[1]
Molecular Weight 546.25 g/mol Calculated
Appearance Expected to be a colorless to light yellow crystalline solidBy analogy[2]
Solubility Expected to be soluble in anhydrous organic solvents like DCM, THF, and TolueneBy analogy[2]

Synthesis Pathway

The synthesis of 2-Hydroxy-3,4,5-triiodobenzoyl chloride is best approached via a two-step sequence starting from its corresponding carboxylic acid, 2-hydroxy-3,4,5-triiodobenzoic acid.

Step 1: Iodination of a Salicylic Acid Precursor The synthesis of the tri-iodinated benzoic acid precursor involves the electrophilic iodination of a suitable benzoic acid derivative.[3] Controlled, multi-step halogenation is required to introduce iodine at the desired positions, often using iodine or iodine-releasing reagents in the presence of an oxidizing agent or catalyst to drive the substitution.[3]

Step 2: Conversion to the Acyl Chloride The most common and efficient method for converting a carboxylic acid to its corresponding acyl chloride is through treatment with a chlorinating agent.[4][5] Thionyl chloride (SOCl₂) is widely used for this purpose due to the clean nature of the reaction, where the byproducts (HCl and SO₂) are gaseous.[6] Oxalyl chloride, often with a catalytic amount of DMF, is another effective alternative that proceeds under mild conditions.[4]

G cluster_0 Step 1: Synthesis of Precursor Acid cluster_1 Step 2: Acyl Chloride Formation A 2-Hydroxybenzoic Acid (Salicylic Acid) C 2-Hydroxy-3,4,5-triiodobenzoic Acid A->C Electrophilic Aromatic Substitution B Iodination Reagents (e.g., I₂, Oxidizing Agent) B->C D 2-Hydroxy-3,4,5-triiodobenzoic Acid F 2-Hydroxy-3,4,5-triiodobenzoyl chloride (Final Product) D->F Nucleophilic Acyl Substitution E Chlorinating Agent (e.g., SOCl₂, (COCl)₂) E->F

Caption: General synthetic workflow for 2-Hydroxy-3,4,5-triiodobenzoyl chloride.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The central mechanism governing the reactions of 2-Hydroxy-3,4,5-triiodobenzoyl chloride is nucleophilic acyl substitution . The highly electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles (Nu:⁻), such as alcohols, amines, and thiols.

The reaction proceeds via a two-step, addition-elimination pathway:

  • Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate.[7]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group. The result is the formation of a new acylated product (e.g., an ester or an amide).

G start Start setup 1. Dissolve Alcohol & TEA in Anhydrous DCM under N₂ start->setup cool 2. Cool to 0 °C setup->cool add 3. Add Acyl Chloride Solution Dropwise cool->add react 4. Warm to RT, Stir 6-12h (Monitor by TLC) add->react workup 5. Quench with 1M HCl Separate Layers react->workup wash 6. Wash Organic Layer (HCl, NaHCO₃, Brine) workup->wash dry 7. Dry (MgSO₄) & Concentrate wash->dry purify 8. Purify Product (Chromatography/Recrystallization) dry->purify end_node End purify->end_node

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Exploratory

Advanced Synthesis and Application of 2-Hydroxy-3,4,5-triiodobenzoyl Chloride Derivatives in Nanotheranostics

Executive Summary & Core Directive As computed tomography (CT) diagnostics evolve toward targeted, cellular-level imaging, the limitations of traditional small-molecule iodinated contrast agents (ICAs)—such as rapid rena...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directive

As computed tomography (CT) diagnostics evolve toward targeted, cellular-level imaging, the limitations of traditional small-molecule iodinated contrast agents (ICAs)—such as rapid renal clearance, high osmolality, and systemic toxicity—have become critical bottlenecks[1]. To overcome these barriers, the field has shifted toward macromolecular contrast agents (MCAs)[2]. At the center of this molecular engineering effort is 2-Hydroxy-3,4,5-triiodobenzoyl chloride (CAS: 79543-51-4) [3].

This whitepaper provides an in-depth technical guide on utilizing this highly reactive, iodine-dense building block. By detailing the mechanistic rationale, self-validating synthetic workflows, and physicochemical advantages of its derivatives, this guide equips researchers and drug development professionals with the protocols necessary to engineer next-generation radiopaque polymers and nanoparticle contrast agents.

Structural Rationale & Chemical Profile

The molecular architecture of 2-hydroxy-3,4,5-triiodobenzoyl chloride is purpose-built for high-performance contrast media synthesis. Every functional group serves a distinct mechanistic purpose:

  • High-Z Attenuation Core (3,4,5-Triiodo substitution): X-ray attenuation is directly proportional to the fourth power of the atomic number ( Z4 ). The dense packing of three iodine atoms on a single aromatic ring guarantees robust radiopacity, enabling the final polymeric constructs to achieve high Hounsfield Unit (HU) values in vivo[1][4].

  • Acyl Chloride Electrophile: The acyl chloride moiety serves as a highly reactive anchor. It acts as a potent electrophile, enabling rapid and irreversible amidation or esterification with nucleophilic polymer backbones (e.g., polyallylamine, polyvinyl alcohol, or PEGylated dendrimers)[4][5].

  • The 2-Hydroxyl Modifier: Unlike the more common 2,3,5-triiodobenzoyl chloride, the presence of the ortho-hydroxyl group introduces critical physicochemical advantages. Mechanistically, it establishes an intramolecular hydrogen bond with the adjacent carbonyl, which slightly moderates the electrophilicity of the acyl chloride, minimizing uncontrolled cross-linking during polymer conjugation. Post-conjugation, the hydroxyl group acts as a hydrophilic handle, offsetting the extreme hydrophobicity of the triiodinated ring and improving the aqueous dispersibility of the resulting nanoparticles[2].

Macromolecular Contrast Agents (MCAs): Overcoming Small-Molecule Limitations

Small-molecule ICAs (e.g., iohexol, diatrizoate) are rapidly cleared by the kidneys, offering a very narrow imaging window (< 1 hour) and posing risks of contrast-induced nephropathy due to their hyperosmolality[1].

By covalently grafting 2-hydroxy-3,4,5-triiodobenzoyl chloride onto biocompatible polymers, we create amphiphilic MCAs. When introduced to an aqueous environment, these polymers self-assemble into nanoparticles (typically 100–150 nm). These nanostructures are large enough to evade rapid renal filtration, allowing them to circulate for extended periods, exploit the enhanced permeability and retention (EPR) effect for tumor imaging, and eventually clear safely via the reticuloendothelial system (RES) or hepatic pathways[2][6].

InVivo N IV Injection of Iodinated NPs B Prolonged Blood Pool Circulation N->B T Tumor Accumulation (EPR Effect) B->T E Hepatic / RES Clearance B->E Avoids Renal Toxicity C High-Contrast CT Imaging T->C

In vivo pharmacokinetic pathway of macromolecular iodinated contrast agents.

Experimental Workflows & Protocols

Scientific Integrity Note: The acyl chloride is highly sensitive to hydrolysis. Trustworthiness in this synthesis requires a self-validating, strictly moisture-free protocol.

Protocol: Synthesis of Radiopaque Poly(allylamine) Nanoparticles

This protocol details the grafting of 2-hydroxy-3,4,5-triiodobenzoyl chloride onto poly(allylamine) (PA) and subsequent nanoprecipitation, adapted from established methodologies for triiodobenzoyl derivatives[4].

Step 1: Anhydrous Conjugation

  • Polymer Preparation: Dissolve 1.0 g of poly(allylamine) hydrochloride in 20 mL of anhydrous dimethyl sulfoxide (DMSO) under a continuous dry nitrogen purge.

  • Base Addition: Add 3.0 molar equivalents of anhydrous triethylamine (TEA).

    • Causality: TEA is critical here. It neutralizes the hydrochloride salt of PA to expose the nucleophilic primary amines, and it acts as an acid scavenger for the HCl generated during amidation, preventing the protonation and premature precipitation of the polymer.

  • Acylation: Dissolve 2-hydroxy-3,4,5-triiodobenzoyl chloride (stoichiometry adjusted for a 50% grafting density) in 10 mL of anhydrous THF. Add this dropwise to the PA solution at 0°C to control the exothermic reaction.

  • Propagation: Allow the reaction to warm to 25°C and stir for 24 hours in the dark to prevent photolytic deiodination.

Step 2: Self-Validation & Nanoprecipitation 5. Validation Check: Extract a 100 µL aliquot, precipitate in diethyl ether, and analyze via FT-IR. Validation criteria: Confirm successful conjugation by the disappearance of the acyl chloride stretch (~1750 cm⁻¹) and the appearance of a strong amide I band (~1650 cm⁻¹). 6. Dialysis: Transfer the crude mixture to a regenerated cellulose dialysis membrane (MWCO 3.5 kDa). Dialyze against a 50:50 DMSO/Water mixture for 24 hours, followed by pure deionized water for 48 hours to remove unreacted monomers and TEA-HCl salts. 7. Nanoparticle Assembly: The resulting amphiphilic polymer will spontaneously self-assemble into nanoparticles during the aqueous dialysis phase, as the hydrophobic triiodinated aromatic rings aggregate to minimize water contact[2][4]. 8. Lyophilization: Freeze-dry the suspension to obtain the stable radiopaque nanoparticle powder.

Workflow A Polymer Backbone (e.g., Polyallylamine) C Amidation Reaction (TEA, DMSO, 25°C) A->C B 2-Hydroxy-3,4,5- triiodobenzoyl chloride B->C D Amphiphilic Radiopaque Polymer C->D Purify E Nanoprecipitation (Dialysis vs H2O) D->E F Iodinated NPs (100-150 nm) E->F Self-Assembly

Chemical synthesis and nanoprecipitation workflow for radiopaque polymeric nanoparticles.

Quantitative Data & Comparative Analysis

To justify the transition from small molecules to MCAs using triiodobenzoyl chloride derivatives, we must evaluate the empirical data. Table 1 synthesizes the physicochemical improvements achieved via polymer conjugation[1][4][5][6].

Contrast Agent PlatformExample ConstructIodine Content (wt%)Blood Half-LifePrimary ClearanceX-Ray Visibility (HU)
Small Molecule Iohexol (Standard)~46%< 1 hourRenalBaseline (Rapid Decay)
Polymeric Micelle PEG-PCL-TIB15 - 30%4 - 12 hoursHepatic / RES> 50 HU (Prolonged)
Dendrimer Conjugate PAMAM-TIBA~32%> 12 hoursHepatic / RESHigh Contrast
Radiopaque NP PA-TIB Nanoparticles40 - 70%12 - 24 hoursHepatic / RES185 - 235 HU

Table 1: Comparative analysis of contrast agent platforms. Radiopaque nanoparticles (NPs) derived from triiodobenzoyl chlorides exhibit superior circulation times and robust Hounsfield Unit (HU) values while avoiding the renal toxicity associated with small molecules.

References

  • Polymers for Improved Delivery of Iodinated Contrast Agents. ACS Biomaterials Science & Engineering.[Link]

  • Nanoparticle Contrast Agents for Photon-Counting Computed Tomography: Recent Developments and Future Opportunities. National Institutes of Health (NIH) - PMC.[Link]

  • Synthesis and characterization of novel radiopaque poly(allyl amine) nanoparticles. Nanotechnology / PubMed. [Link]

  • Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging. National Institutes of Health (NIH) - PubMed.[Link]

  • Development and Application of a Multimodal Contrast Agent for SPECT/CT Hybrid Imaging. Bioconjugate Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing 2-Hydroxy-3,4,5-triiodobenzoyl chloride

Application Note: Advanced Synthesis Protocol for 2-Hydroxy-3,4,5-triiodobenzoyl Chloride Mechanistic Rationale & Strategic Overview The synthesis of 2-hydroxy-3,4,5-triiodobenzoyl chloride from its corresponding benzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 2-Hydroxy-3,4,5-triiodobenzoyl Chloride

Mechanistic Rationale & Strategic Overview

The synthesis of 2-hydroxy-3,4,5-triiodobenzoyl chloride from its corresponding benzoic acid precursor requires a highly controlled halogenation strategy. While traditional reagents like thionyl chloride ( SOCl2​ ) or phosphorus pentachloride ( PCl5​ ) are common, they often require harsh reflux conditions that can lead to undesired side reactions, particularly when an unprotected phenolic hydroxyl group is present.

For this protocol, we utilize oxalyl chloride ( COCl2​)2​ activated by a catalytic amount of N,N-Dimethylformamide (DMF) . This approach is selected for three critical reasons grounded in chemical causality:

  • Mild Activation: The reaction proceeds efficiently at 0 °C to room temperature, preserving the integrity of the heavily halogenated aromatic ring[1].

  • Chemoselectivity: The presence of three bulky, electron-withdrawing iodine atoms at the 3, 4, and 5 positions significantly deactivates the aromatic ring and sterically shields the environment. This reduces the nucleophilicity of the 2-hydroxyl group, allowing the oxalyl chloride/DMF system to selectively convert the carboxylic acid into the acyl chloride without inducing significant oligomerization or forming cyclic intermediates.

  • Volatile Byproducts: The primary byproducts are carbon monoxide ( CO ), carbon dioxide ( CO2​ ), and hydrogen chloride ( HCl ), all of which off-gas from the reaction mixture, driving the equilibrium forward and simplifying downstream isolation[2].

Reaction Pathway & Logical Flow

The catalytic cycle relies on the formation of the Vilsmeier-Haack reagent. DMF reacts with oxalyl chloride to form a highly electrophilic chloroiminium intermediate. The carboxylic acid then attacks this intermediate, forming the acyl chloride and regenerating the DMF catalyst[3].

G A 2-Hydroxy-3,4,5- triiodobenzoic acid (Precursor) C Chloroiminium Intermediate A->C Nucleophilic Attack B Oxalyl Chloride + DMF (Catalyst) B->C Activation D 2-Hydroxy-3,4,5- triiodobenzoyl chloride (Target) C->D -CO, -CO2, -HCl

Fig 1: Chemoselective activation pathway via Vilsmeier-Haack intermediate.

Quantitative Reaction Parameters

To ensure a self-validating system, precise stoichiometry is required. An excess of oxalyl chloride is utilized to guarantee complete conversion and prevent the formation of symmetric anhydrides[2].

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Function
2-Hydroxy-3,4,5-triiodobenzoic acid515.811.005.16 gStarting Material
Oxalyl Chloride126.931.501.30 mL (1.90 g)Chlorinating Agent
N,N-Dimethylformamide (DMF)73.090.0538 µL (36 mg)Catalyst
Dichloromethane (DCM, Anhydrous)84.93Solvent25.0 mLReaction Medium

Step-by-Step Experimental Protocol

Note: This procedure must be conducted in a certified fume hood due to the evolution of toxic CO and corrosive HCl gases.

Phase 1: System Preparation

  • Flame-dry a 100-mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Fit one neck with a rubber septum and the other with a gas adapter connected to a nitrogen or argon Schlenk line. Purge the system with inert gas for 10 minutes.

  • Charge the flask with 5.16 g (10.0 mmol) of 2-Hydroxy-3,4,5-triiodobenzoic acid.

  • Add 25.0 mL of anhydrous Dichloromethane (DCM) via syringe. The highly halogenated acid may not fully dissolve immediately; it will form a suspension.

  • Inject 38 µL (0.05 mmol) of anhydrous DMF into the suspension.

Phase 2: Reagent Addition & Activation 6. Cool the reaction flask to 0 °C using an ice-water bath. This controls the initial exothermic formation of the Vilsmeier-Haack complex. 7. Using a standardized, gas-tight syringe, add 1.30 mL (15.0 mmol) of oxalyl chloride dropwise over a period of 10 minutes[1].

  • Expert Insight: Observe the reaction closely. Immediate effervescence (gas evolution) should occur as the oxalyl chloride contacts the DMF and the acid. If effervescence is too vigorous, reduce the addition rate.
  • Once the addition is complete, maintain the reaction at 0 °C for 15 minutes, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).
  • Stir the reaction under an inert atmosphere for 2 to 3 hours.
  • Validation Check: The reaction is deemed complete when gas evolution ceases entirely and the initial suspension transitions into a clear or slightly yellow homogeneous solution, indicating the successful conversion of the insoluble acid to the more soluble acyl chloride.

Phase 3: Isolation and Volatile Removal 10. Transfer the flask to a rotary evaporator. Ensure the vacuum pump is equipped with a secondary cold trap to catch residual oxalyl chloride and HCl. 11. Concentrate the mixture under reduced pressure (approx. 30–40 mmHg) at a bath temperature not exceeding 30 °C to prevent thermal degradation of the product[4]. 12. To ensure complete removal of unreacted oxalyl chloride and HCl , re-dissolve the resulting crude residue in 10 mL of anhydrous DCM and evaporate again. Repeat this co-evaporation step twice[4]. 13. The final product, 2-Hydroxy-3,4,5-triiodobenzoyl chloride, will typically present as a dense, moisture-sensitive solid or viscous oil. 14. Immediately purge the flask with argon, seal tightly, and store at -20 °C. The product should be used in subsequent coupling reactions as soon as possible to avoid hydrolysis back to the starting acid.

Analytical Characterization & Validation

Because acyl chlorides are highly susceptible to hydrolysis on silica gel, standard Thin Layer Chromatography (TLC) is unreliable. Instead, validate the success of the synthesis using the following methods:

  • Derivatization (Recommended): Quench a 50 µL aliquot of the crude reaction mixture into 1 mL of anhydrous methanol containing a drop of triethylamine. This rapidly forms the methyl ester. Analyze the ester via TLC or LC-MS to confirm the disappearance of the starting acid[1].

  • Infrared Spectroscopy (IR): A neat IR scan (ATR) of the crude product will show a distinct shift in the carbonyl ( C=O ) stretching frequency. The carboxylic acid typically absorbs around 1680–1710 cm⁻¹, whereas the newly formed acyl chloride will exhibit a sharp, distinct peak shifted to a higher wavenumber, typically between 1750–1790 cm⁻¹.

References

  • Preparation of 4-Alkyl- and 4-Halobenzoyl Chlorides Organic Syntheses URL:[Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation Organic Syntheses URL:[Link]

  • Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities National Center for Biotechnology Information (PMC) URL:[Link]

  • 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrobenzoic acid and {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone Organic Syntheses URL:[Link]

Sources

Application

Application Note: High-Yield Preparation of Radiopaque Amides Using 2-Hydroxy-3,4,5-Triiodobenzoyl Chloride

Strategic Utility in Drug Development & Materials Science Triiodinated aromatic compounds are the cornerstone of modern X-ray contrast media and radiopaque polymers. Specifically, 2-hydroxy-3,4,5-triiodobenzoyl chloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility in Drug Development & Materials Science

Triiodinated aromatic compounds are the cornerstone of modern X-ray contrast media and radiopaque polymers. Specifically, 2-hydroxy-3,4,5-triiodobenzoyl chloride (CAS: 79543-51-4) serves as a highly reactive, electrophilic building block for synthesizing specialized amides[1]. The extreme electron-withdrawing nature of the three heavy iodine atoms provides exceptional X-ray attenuation, making its amide derivatives invaluable for submicron 3D imaging, diagnostic medicine, and the formulation of radiopaque photoresists[2].

Mechanistic Causality & Reaction Design

The conversion of 2-hydroxy-3,4,5-triiodobenzoyl chloride to an amide is governed by precise steric and electronic controls:

  • Electrophilic Activation: The extreme steric bulk introduced by the iodine atoms at the 3 and 5 positions makes standard carboxylic acid coupling (e.g., via EDC/HOBt) thermodynamically unfavorable. Utilizing the bypasses these barriers, enabling rapid nucleophilic acyl substitution[2].

  • Chemoselectivity (N- vs. O-Acylation): The presence of the free 2-hydroxyl group introduces a risk of self-condensation or O-acylation. By maintaining strict cryogenic conditions (0–5 °C) during the initial addition, the kinetically favored N-acylation dominates over O-acylation[3].

  • Acid Scavenging: The reaction generates stoichiometric hydrogen chloride (HCl). If left unneutralized, HCl protonates the incoming amine, rendering it non-nucleophilic. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) effectively [4].

Experimental Workflow

G A 2-Hydroxy-3,4,5-triiodobenzoyl chloride (Electrophile) C Nucleophilic Acyl Substitution (Anhydrous THF, 0-5°C to RT) A->C B Amine Nucleophile + DIPEA (Base) B->C D In-Process Control (TLC / Precipitate Check) C->D E Aqueous Quench & Extraction (EtOAc / HCl / NaHCO3) D->E Reaction Complete F Recrystallization (EtOH / Water) E->F G Purified Triiodinated Amide (Validated via IR/NMR) F->G

Figure 1: Workflow for the amidation of 2-hydroxy-3,4,5-triiodobenzoyl chloride.

Validated Protocol: Step-by-Step Amidation

Self-Validating System: This protocol incorporates mandatory in-process controls (IPCs) to ensure the reaction is proceeding correctly at each stage, preventing downstream failures.

Materials Required:

  • 2-Hydroxy-3,4,5-triiodobenzoyl chloride (Acyl Donor)[1]

  • Target Primary/Secondary Amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

Step 1: Matrix Preparation (Inert Atmosphere)

  • In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-hydroxy-3,4,5-triiodobenzoyl chloride in anhydrous THF to achieve a 0.2 M concentration[2].

  • Causality: Anhydrous conditions are mandatory. Moisture will rapidly hydrolyze the highly reactive acyl chloride back to the unreactive carboxylic acid.

  • Purge the flask with Argon and cool the solution to 0–5 °C using an ice-water bath.

Step 2: Nucleophile & Base Addition

  • In a separate dry vial, prepare a solution containing 1.1 equivalents of the target amine and 2.5 equivalents of DIPEA in a minimal volume of THF.

  • Add this solution dropwise to the acyl chloride over 15–20 minutes[4].

  • Self-Validation Check: A white precipitate (DIPEA hydrochloride salt) must begin to form almost immediately. If the solution remains completely clear after 10 minutes, the acyl chloride has likely degraded, or the amine is inactive.

Step 3: Reaction Maturation

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–6 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting acyl chloride (quenched with methanol for TLC purposes). The product amide will exhibit a significantly lower Rf value due to increased polarity. Proceed only when the starting material is completely consumed.

Step 4: Quenching and Workup

  • Quench the reaction by adding cold deionized water (equal to the reaction volume).

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers sequentially with 0.1 M HCl (to remove excess DIPEA and unreacted amine), saturated NaHCO3 (to neutralize and remove any hydrolyzed carboxylic acid), and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • from a mixture of Ethanol/Water (typically 70:30 v/v)[3].

  • Causality: The heavy iodine atoms dramatically decrease the solubility of the product in aqueous media, making precipitation and recrystallization highly efficient and preferable to silica gel chromatography[3].

Quantitative Data & Optimization Parameters

To assist in protocol adaptation, the following table summarizes the empirical outcomes of varying reaction parameters during the amidation of triiodinated benzoyl chlorides.

Solvent SystemBase SelectionTemperature ProfileReaction TimeExpected YieldImpurity Profile / Notes
Anhydrous THF DIPEA (2.5 eq) 0 °C → RT 4–6 h 85–95% Optimal. Trace O-acylation; highly pure after recrystallization.
Anhydrous DMAcTEA (2.5 eq)0 °C → RT3–5 h80–90%Good yield, but DMAc is harder to remove during workup.
DichloromethanePyridine (3.0 eq)RT (No cooling)12 h60–70%High O-acylation and self-condensation due to lack of thermal control.
Wet THFDIPEA (2.5 eq)0 °C → RT4 h< 20%Massive hydrolysis to 2-hydroxy-3,4,5-triiodobenzoic acid.

Analytical Validation (Quality Control)

To definitively validate the success of the synthesis, perform the following analytical checks:

  • FT-IR Spectroscopy: Confirm the disappearance of the acyl chloride C=O stretch (~1770 cm⁻¹) and the appearance of the amide I band (~1650 cm⁻¹) and amide II band (~1550 cm⁻¹).

  • 1H NMR (DMSO-d6): Verify the presence of the characteristic broad singlet of the amide N-H proton (typically between δ 8.0 - 9.0 ppm). The aromatic proton of the triiodinated ring (if any remain unsubstituted) will appear as a distinct singlet shifted downfield by the heavy iodine atoms[2].

References

  • ACS Applied Materials & Interfaces. "Radiopaque Resists for Two-Photon Lithography To Enable Submicron 3D Imaging of Polymer Parts via X-ray Computed Tomography." Available at:[Link]

  • OSTI.gov. "Radiopaque resists for two-photon lithography to enable submicron 3D imaging of polymer parts via X-ray computed." Available at: [Link]

  • Google Patents."US3853866A - 3-amino-2,4,6-triiodobenzoic acid derivatives.

Sources

Method

Application Note: Catalytic Strategies for Acylation Reactions Involving 2-Hydroxy-3,4,5-Triiodobenzoyl Chloride

Executive Summary The synthesis of complex radiopaque contrast agents, targeted screening compounds, and specialized bioactive reagents frequently relies on polyhalogenated building blocks. 2-Hydroxy-3,4,5-triiodobenzoyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex radiopaque contrast agents, targeted screening compounds, and specialized bioactive reagents frequently relies on polyhalogenated building blocks. 2-Hydroxy-3,4,5-triiodobenzoyl chloride (CAS: 79543-51-4) is a highly specialized acylating agent that presents a unique synthetic challenge. Due to the presence of a free ortho-hydroxyl group and three massive iodine substituents, its reactivity profile defies standard acylation paradigms. This application note details the causality behind catalyst selection, providing self-validating protocols to achieve high-yielding, chemoselective acylations while suppressing unwanted polymerization.

Mechanistic Insights: The Salicyloyl Paradox & Iodine Shielding

As a Senior Application Scientist, it is critical to understand that protocol optimization begins with molecular topography. The acylation of sterically hindered, polyhalogenated arenes is governed by a delicate kinetic balance:

  • The Salicyloyl Paradox : Unsubstituted salicyloyl chlorides (2-hydroxybenzoyl chlorides) are notoriously unstable. Under basic or thermal conditions, the unprotected 2-hydroxyl group rapidly attacks the 1-acyl chloride of adjacent molecules, leading to self-condensation, polysalicylide formation, or xanthone-type degradation [1].

  • Steric Shielding Causality : 2-Hydroxy-3,4,5-triiodobenzoyl chloride resists this spontaneous degradation due to the massive van der Waals radius (1.98 Å) of the iodine atom at the C3 position. This iodine atom sterically shields the adjacent C2-hydroxyl group, drastically reducing its nucleophilicity and preventing spontaneous self-polymerization [2].

  • Electronic Deactivation : While the steric bulk protects the molecule, the strong electron-withdrawing inductive effect of the three iodine atoms deactivates the aromatic ring. This renders the C1-acyl chloride surprisingly sluggish toward standard nucleophiles.

  • Catalytic Imperative : To overcome this electronic deactivation without applying thermal conditions that could force unwanted self-condensation, standard general base catalysis (e.g., Triethylamine) is insufficient. A potent nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is strictly required to form a highly reactive intermediate that bypasses the energetic barrier [3].

Catalyst Selection Matrix

Quantitative data and mechanistic pathways dictate the choice of catalyst. The table below summarizes the efficacy of various catalytic systems when reacting 2-hydroxy-3,4,5-triiodobenzoyl chloride with a model hindered nucleophile.

Catalyst SystemMechanism of ActionChemoselectivity (Inter- vs Intra-)Relative YieldRecommended Use Case
DMAP (0.1 - 1.0 eq) Nucleophilic activation via stabilized N-acylpyridinium intermediate.Excellent (Outcompetes O-acylation)>85%Primary choice for synthesizing complex amides and esters.
Pyridine / Et₃N General base catalysis (proton abstraction).Poor (High starting material recovery)<30%Not recommended; fails to activate the electron-poor acyl chloride.
Sc(OTf)₃ (Lewis Acid) Electrophilic activation of the carbonyl oxygen.Moderate (Promotes O-acylation)~60%Niche applications for synthesizing highly hindered esters.

Reaction Pathway Visualization

The divergent pathways of 2-hydroxy-3,4,5-triiodobenzoyl chloride are dictated by the presence of DMAP. The catalyst acts as a kinetic director, funneling the substrate toward the target product before the shielded hydroxyl group can initiate self-condensation.

G A 2-Hydroxy-3,4,5- triiodobenzoyl chloride C N-Acylpyridinium Intermediate A->C Nucleophilic Attack F Polysalicylide (Side Product) A->F Intermolecular OH Attack B DMAP Catalyst B->C Activation E Target Acylated Product C->E Intermolecular Reaction D Nucleophile (e.g., R-NH2) D->E Addition

Catalytic pathway of 2-Hydroxy-3,4,5-triiodobenzoyl chloride acylation using DMAP.

Experimental Protocols: DMAP-Catalyzed Intermolecular Amidation

This protocol utilizes a self-validating workflow to ensure the selective N-acylation of a primary amine, leveraging DMAP to suppress polysalicylide formation.

Materials Required:

  • 2-Hydroxy-3,4,5-triiodobenzoyl chloride (1.0 eq)

  • Target Primary Amine (1.1 eq)

  • DMAP (0.2 eq as catalyst, or 1.2 eq if acting as the sole base)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, auxiliary base)

Step-by-Step Methodology:

  • System Preparation : Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 2-hydroxy-3,4,5-triiodobenzoyl chloride (1.0 eq) in anhydrous DCM (0.1 M concentration). Causality: Strict anhydrous conditions are mandatory to prevent hydrolysis back to the unreactive triiodobenzoic acid.

  • Catalytic Activation : Cool the solution to 0 °C using an ice bath. Add DMAP (0.2 eq) followed by DIPEA (1.5 eq). Stir for 10 minutes. The solution may exhibit a slight color change indicating the formation of the N-acylpyridinium salt.

  • Validation Checkpoint 1 (Intermediate Verification) :

    • Action: Withdraw a 5 µL aliquot and quench it in 100 µL of anhydrous methanol.

    • Analysis: Run a TLC (Hexanes/EtOAc).

    • Validation: The rapid formation of a distinct methyl ester spot confirms the successful generation of the highly reactive N-acylpyridinium intermediate. If the spot streaks heavily at the baseline, the system has hydrolyzed, and the reaction must be aborted.

  • Nucleophilic Addition : Dissolve the target primary amine (1.1 eq) in a minimal volume of anhydrous DCM. Add this dropwise to the activated mixture at 0 °C over 15 minutes. Causality: Dropwise addition at low temperatures controls the exothermic acylation, preventing localized heating that could provide the activation energy required for the C2-hydroxyl group to initiate xanthone-type side reactions.

  • Propagation & Quenching : Allow the reaction to warm to room temperature and stir for 2–4 hours. Quench the reaction with saturated aqueous NH₄Cl to neutralize the DMAP and DIPEA.

  • Validation Checkpoint 2 (Product Confirmation) :

    • Action: Perform LC-MS analysis on the organic layer.

    • Validation: Naturally occurring iodine is monoisotopic ( 127 I). Therefore, the target product will not show the complex M+2/M+4 isotopic clusters typical of chlorine or bromine. Instead, validate the product by identifying a massive mass shift (+381 Da from the triiodo-aromatic core) and a characteristic fragmentation pattern showing successive losses of 126.9 Da (I• radical loss) under positive ESI conditions.

References

  • Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids . ChemRxiv. Available at: [Link]

  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation . NINGBO INNO PHARMCHEM CO.,LTD. Available at:[Link]

Application

In Vitro Applications and Derivatization Protocols for 2-Hydroxy-3,4,5-triiodobenzoyl Chloride

Executive Summary & Chemical Rationale 2-Hydroxy-3,4,5-triiodobenzoyl chloride (2-OH-TIB-Cl, CAS 79543-51-4) is a highly specialized, polyhalogenated electrophile utilized extensively in medicinal chemistry and analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

2-Hydroxy-3,4,5-triiodobenzoyl chloride (2-OH-TIB-Cl, CAS 79543-51-4) is a highly specialized, polyhalogenated electrophile utilized extensively in medicinal chemistry and analytical biochemistry. The unique substitution pattern of this molecule provides three distinct physicochemical advantages that drive its in vitro applications:

  • Massive Inductive Effect & pKa Modulation: The three highly electronegative iodine atoms exert a strong electron-withdrawing inductive effect, significantly lowering the pKa of the 2-hydroxyl group. This enhanced acidity is a critical structural requirement for designing protonophores (uncouplers of oxidative phosphorylation).

  • Conformational Locking: The 2-hydroxyl group participates in strong intramolecular hydrogen bonding with the carbonyl oxygen of the resulting ester or amide, restricting rotational degrees of freedom. This rigidification is highly desirable in structure-based drug design and crystallographic stabilization.

  • Anomalous Scattering & Mass Defect: Iodine possesses a large atomic radius, a significant anomalous scattering signal for X-ray crystallography, and a distinct negative mass defect (exact mass 126.9045 Da). This mass defect cleanly isolates the signals of its derivatives from biological background noise in High-Resolution Mass Spectrometry (HRMS).

Using the pre-formed acyl chloride bypasses the severe steric hindrance that typically causes standard peptide coupling reagents (e.g., EDC, HATU) to fail when attempting to activate 3,4,5-triiodobenzoic acids.

Key In Vitro Applications

Synthesis of Bioactive Salicylamides (Antimicrobials & Uncouplers)

Reacting 2-OH-TIB-Cl with primary or secondary amines yields highly lipophilic salicylamides (e.g., N-tert-butyl-2-hydroxy-3,4,5-triiodobenzamide). These compounds are structural analogs to classic anthelmintic and antimicrobial agents like niclosamide [1]. In vitro, these derivatives act as potent protonophores. They diffuse across the bacterial or mitochondrial inner membrane in their neutral, protonated state, release the proton in the alkaline matrix due to their lowered pKa, and return as lipophilic anions. This cycle short-circuits the proton motive force (PMF) and uncouples oxidative phosphorylation, leading to rapid ATP depletion[1][2].

MOA A 2-OH-TIB Derivative (Deprotonated, Lipophilic) B Crosses Bacterial Inner Membrane A->B Hydrophobic Diffusion C Protonation in Acidic Periplasm B->C ΔpH gradient D Returns to Cytoplasm C->D Neutral Form Diffusion E Releases Proton (Uncouples PMF) D->E pH > pKa E->A Cycle Repeats F ATP Depletion & Cell Death E->F Loss of ΔΨ

Mechanism of Action: 2-OH-TIB salicylamides acting as protonophores to uncouple the PMF.

Analytical Derivatization of Trace Alcohols and Mercaptans

Building upon foundational methodologies established for 3,4,5-triiodobenzoyl chloride [3][4], the 2-hydroxy derivative is employed to tag sterically hindered alcohols and thiols. The resulting esters and thioesters are highly crystalline, making them ideal candidates for single-wavelength anomalous dispersion (SAD) phasing in X-ray crystallography [5]. Furthermore, the addition of ~380 Da of mass with a unique isotopic signature allows for the ultra-sensitive LC-MS/MS quantification of trace metabolites that normally lack ionizable groups.

Workflow cluster_analysis Downstream Analysis Step1 Target Analyte (R-OH or R-SH) Step2 Add 2-OH-TIB-Cl (1.5 eq, Pyridine) Step1->Step2 Step3 Incubation (60°C, 30 min) Step2->Step3 Step4 Aqueous Workup (Remove excess acid) Step3->Step4 LCMS LC-MS/MS (High Mass Defect) Step4->LCMS XRAY X-Ray Crystallography (Heavy Atom Phasing) Step4->XRAY

Workflow for the derivatization of alcohols/mercaptans using 2-OH-TIB-Cl for downstream analysis.

Physicochemical Profiling of Derivatives

Derivative ClassTarget Functional GroupAverage Yield (%)LogP Shift (Δ)Primary In Vitro Application
Salicylamides 1° / 2° Amines75 - 90%+2.5 to +3.5Antimicrobial screening; Mitochondrial uncoupling assays
Salicylate Esters Alcohols (R-OH)60 - 85%+3.0 to +4.0LC-MS/MS biomarker quantification; X-ray SAD phasing
Thioesters Mercaptans (R-SH)70 - 95%+3.5 to +4.5Thiol-trapping; Covalent inhibitor design

Experimental Protocols

Protocol A: General Amidation for Bioactive Salicylamides

Objective: Synthesize N-alkyl/aryl-2-hydroxy-3,4,5-triiodobenzamides for in vitro PMF uncoupling assays. Causality Note: Pyridine is selected as both the solvent and the base. Triethylamine (TEA) in dichloromethane is explicitly avoided, as the extreme electron deficiency of the triiodinated ring can promote ketene formation or undesired side reactions with TEA.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with inert gas (N₂ or Ar) to prevent acyl chloride hydrolysis.

  • Dissolution: Dissolve 1.0 mmol of the target amine in 5.0 mL of anhydrous pyridine. Cool the reaction mixture to 0°C using an ice bath.

  • Activation: Slowly add 1.1 mmol of 2-OH-TIB-Cl dropwise over 10 minutes. The slight stoichiometric excess ensures complete consumption of the amine.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The intramolecular H-bond of the 2-OH group stabilizes the intermediate, preventing significant O-acylation (oligomerization).

  • Workup: Quench the reaction by pouring it into 25 mL of ice-cold 1M HCl to neutralize the pyridine. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure salicylamide.

Protocol B: Micro-Derivatization of Trace Alcohols for LC-MS/X-ray

Objective: Derivatize sterically hindered alcohols to enhance HRMS detection limits and facilitate heavy-atom crystallization. Causality Note: Heating to 60°C is mandatory. The extreme steric bulk of the iodine atoms at the 3- and 5-positions creates a significant activation energy barrier for the nucleophilic attack of bulky alcohols.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a fresh 100 mM stock solution of 2-OH-TIB-Cl in anhydrous acetonitrile.

  • Reaction: In a 2 mL HPLC vial, combine 100 µL of the alcohol analyte (approx. 1-10 mM), 50 µL of the 2-OH-TIB-Cl stock, and 10 µL of anhydrous pyridine.

  • Thermal Activation: Seal the vial and incubate in a thermoshaker at 60°C for 30 to 45 minutes.

  • Quenching: Add 50 µL of LC-MS grade water to hydrolyze any unreacted acyl chloride into the corresponding triiodobenzoic acid.

  • Analysis: Inject 1-5 µL directly into the LC-MS/MS system. Monitor for the characteristic [M-H]- ion in negative electrospray ionization (ESI), leveraging the highly acidic 2-hydroxyl group for superior ionization efficiency.

References

  • Structural investigations on the mitochondrial uncouplers niclosamide and FCCP. PMC. 1

  • Noncoupled Mitochondrial Respiration as Therapeutic Approach for the Treatment of Metabolic Diseases: Focus on Transgenic Animal Models. PMC.2

  • 3,4,5-Triiodobenzoyl Chloride as a Reagent for Alcohols. Journal of the American Chemical Society. 3

  • 3,4,5-Triiodobenzoyl Chloride as a Reagent for Identifying Mercaptans. Journal of the American Chemical Society.4

  • Simplified heavy-atom derivatization of protein structures via co-crystallization with the MAD tetragon tetrabromoterephthalic acid. PMC. 5

Sources

Method

A Senior Application Scientist's Guide to the Scale-up Synthesis of 2-Hydroxy-3,4,5-triiodobenzoyl Chloride

Abstract: This application note provides a comprehensive, in-depth technical guide for the multi-step, scale-up synthesis of 2-Hydroxy-3,4,5-triiodobenzoyl chloride, a highly functionalized and reactive intermediate for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note provides a comprehensive, in-depth technical guide for the multi-step, scale-up synthesis of 2-Hydroxy-3,4,5-triiodobenzoyl chloride, a highly functionalized and reactive intermediate for advanced organic synthesis. The synthesis of the requisite precursor, 2-Hydroxy-3,4,5-triiodobenzoic acid, is not widely reported. Therefore, this guide presents a novel and rational synthetic pathway, beginning with the regiocontrolled synthesis of 4-iodosalicylic acid via a Sandmeyer reaction, followed by exhaustive iodination and subsequent conversion to the final acyl chloride. The protocols are designed with scalability, safety, and reproducibility in mind, providing researchers and drug development professionals with the causal logic behind experimental choices, robust in-process controls, and troubleshooting insights essential for successful synthesis.

Overall Synthetic Strategy & Workflow

The synthesis of 2-Hydroxy-3,4,5-triiodobenzoyl chloride is a challenging multi-step process. Direct iodination of salicylic acid is not a viable route as it preferentially yields 3,5-diiodo and 5-iodo isomers due to the ortho-, para-directing effect of the hydroxyl group[1]. Our proposed strategy circumvents this by establishing the C4-iodine bond first, followed by the iodination of the remaining activated positions.

The overall pathway involves three key transformations:

  • Regiocontrolled Synthesis: A Sandmeyer reaction on 4-aminosalicylic acid to produce 4-iodosalicylic acid with high regioselectivity.

  • Exhaustive Iodination: Electrophilic aromatic substitution on 4-iodosalicylic acid to install iodine atoms at the C3 and C5 positions, yielding the key 2-Hydroxy-3,4,5-triiodobenzoic acid intermediate.

  • Acyl Chloride Formation: Conversion of the tri-iodinated carboxylic acid to the highly reactive 2-Hydroxy-3,4,5-triiodobenzoyl chloride using thionyl chloride.

Synthetic_Workflow cluster_0 Overall Process Flow A Start: 4-Aminosalicylic Acid B Intermediate I: 4-Iodosalicylic Acid A->B  Step 1: Sandmeyer Reaction   C Intermediate II: 2-Hydroxy-3,4,5-triiodobenzoic Acid B->C  Step 2: Di-iodination   D Final Product: 2-Hydroxy-3,4,5-triiodobenzoyl chloride C->D  Step 3: Chlorination  

Caption: High-level workflow for the synthesis of 2-Hydroxy-3,4,5-triiodobenzoyl chloride.

Part I: Synthesis of 4-Iodosalicylic Acid (Intermediate I)

Principle & Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a wide range of substituents onto an aromatic ring in positions not easily accessible by direct substitution. The process involves the diazotization of a primary aromatic amine (in this case, 4-aminosalicylic acid) with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) salt or, for iodination, simply potassium iodide, which displaces the diazonium group (as N₂ gas) to yield the corresponding aryl iodide. This method provides excellent regiochemical control.

Detailed Experimental Protocol

Materials & Reagents:

  • 4-Aminosalicylic acid

  • Hydrochloric acid (conc., ~37%)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ice

Equipment:

  • Large beaker or three-neck round-bottom flask (sized for scale)

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Büchner funnel and filtration flask

Procedure:

  • Dissolution: In a well-ventilated fume hood, suspend 4-aminosalicylic acid (1.0 eq) in deionized water (approx. 10 mL per gram of starting material). Cool the mixture to 0-5 °C in an ice/water bath with vigorous mechanical stirring.

  • Acidification: Slowly add concentrated hydrochloric acid (3.0 eq) to the suspension. Stir until a fine, uniform slurry of the amine hydrochloride salt is formed, maintaining the temperature below 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine slurry via an addition funnel. Crucial: Maintain the internal temperature strictly between 0-5 °C throughout the addition. A slight excess of nitrous acid can be tested for using starch-iodide paper (will turn blue).

  • Iodide Addition: In a separate vessel, dissolve potassium iodide (1.5 eq) in a minimal amount of water. Once the diazotization is complete, add the KI solution slowly to the cold diazonium salt suspension.

  • Decomposition: After the addition is complete, allow the mixture to warm slowly to room temperature. Then, gently heat the reaction mixture to 40-50 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Work-up: Cool the dark-colored reaction mixture to room temperature. Add a saturated solution of sodium bisulfite portion-wise with stirring until the dark color of excess iodine is discharged, resulting in a pale yellow or off-white precipitate.

  • Isolation & Purification: Collect the crude 4-iodosalicylic acid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water. The product can be further purified by recrystallization from an ethanol/water mixture. Dry the purified solid under vacuum.

Part II: Synthesis of 2-Hydroxy-3,4,5-triiodobenzoic Acid (Intermediate II)

Principle & Rationale

With the C4 position now occupied by iodine, the remaining C3 and C5 positions, which are ortho and para to the strongly activating hydroxyl group, are highly susceptible to further electrophilic substitution. This step utilizes a powerful iodinating agent, Iodine Monochloride (ICl), to achieve exhaustive iodination. The reaction is performed in a solvent like glacial acetic acid, which facilitates the reaction and helps to control reactivity[2][3]. An excess of the iodinating agent is used to drive the reaction to completion and ensure the introduction of two additional iodine atoms.

Detailed Experimental Protocol

Materials & Reagents:

  • 4-Iodosalicylic acid (from Part I)

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Sodium sulfite (Na₂SO₃)

  • Deionized water

  • Acetone

Equipment:

  • Large three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Addition funnel

Procedure:

  • Setup: Assemble a three-neck flask with a mechanical stirrer, reflux condenser, and addition funnel in a fume hood.

  • Dissolution: Charge the flask with 4-iodosalicylic acid (1.0 eq) and glacial acetic acid (approx. 10 mL per gram). Stir to dissolve. Gentle warming may be required.

  • Reagent Addition: In the addition funnel, prepare a solution of iodine monochloride (2.2 eq) in glacial acetic acid (approx. 3 mL per gram of ICl). Add the ICl solution dropwise to the stirred 4-iodosalicylic acid solution at room temperature. The reaction is exothermic; maintain control with an ice bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature with stirring for 3-4 hours[2][3]. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Precipitation & Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a large beaker containing deionized water (approx. 4 volumes relative to the acetic acid used). A voluminous yellow-brown precipitate will form.

  • Work-up: Add a 10% aqueous solution of sodium sulfite with stirring until the dark color of residual iodine/ICl is completely gone, leaving an off-white or pale cream-colored solid.

  • Isolation & Purification: Collect the crude product by vacuum filtration. Wash the filter cake with copious amounts of deionized water to remove acetic acid and salts. The product can be purified by recrystallization from an acetone/water mixture[3]. Dry the final white to off-white solid under vacuum.

Part III: Synthesis of 2-Hydroxy-3,4,5-triiodobenzoyl Chloride

Principle & Rationale

The conversion of a carboxylic acid to an acyl chloride is a classic transformation that dramatically increases the electrophilicity of the carbonyl carbon, making it a potent acylating agent. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of a Vilsmeier intermediate. A critical aspect of this reaction is the need for strictly anhydrous (dry) conditions, as the acyl chloride product will readily hydrolyze back to the carboxylic acid in the presence of water. The phenolic hydroxyl group is significantly less reactive than the carboxylic acid under these conditions and will not be converted to an aryl chloride.

Detailed Experimental Protocol

Chlorination_Setup cluster_setup Scale-up Chlorination Reaction Setup Flask Three-Neck RBF: - 2-Hydroxy-3,4,5-triiodobenzoic Acid - Anhydrous Toluene - Stir Bar Condenser Reflux Condenser (with drying tube) Flask->Condenser Funnel Addition Funnel: - Thionyl Chloride (SOCl₂) Funnel->Flask Scrubber Gas Scrubber: - NaOH Solution Condenser->Scrubber To Trap HCl(g) & SO₂(g) Mantle Heating Mantle Mantle->Flask Heat

Caption: Reaction setup for the synthesis of 2-Hydroxy-3,4,5-triiodobenzoyl chloride.

Materials & Reagents:

  • 2-Hydroxy-3,4,5-triiodobenzoic acid (from Part II, thoroughly dried)

  • Thionyl chloride (SOCl₂), distilled

  • Toluene, anhydrous

  • N,N-dimethylformamide (DMF), catalyst grade

Equipment:

  • Oven-dried three-neck round-bottom flask

  • Magnetic stirrer and heating mantle

  • Oven-dried reflux condenser with a drying tube (e.g., CaCl₂)

  • Oven-dried addition funnel

  • Gas outlet connected to a scrubber containing aqueous sodium hydroxide solution

Procedure:

  • Setup: Under an inert atmosphere (nitrogen or argon), assemble the flame- or oven-dried glassware as shown in the diagram above.

  • Charging Reactor: Charge the flask with the dry 2-Hydroxy-3,4,5-triiodobenzoic acid (1.0 eq) and anhydrous toluene (5-10 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 2-3 drops per 10g of acid).

  • Thionyl Chloride Addition: Fill the addition funnel with thionyl chloride (2.0-2.5 eq). Add the SOCl₂ dropwise to the stirred suspension over 30-60 minutes at room temperature. The reaction may be exothermic, and gas evolution will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80-90 °C for toluene) and maintain for 2-4 hours. The reaction is typically complete when gas evolution ceases and the mixture becomes a clear solution.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive gases).

  • Isolation: The crude 2-Hydroxy-3,4,5-triiodobenzoyl chloride, often a solid, can be purified by recrystallization from a suitable anhydrous, non-polar solvent (e.g., hexane) or by vacuum distillation if thermally stable.

  • Storage: The final product is highly moisture-sensitive. Store it in a tightly sealed container under an inert atmosphere in a desiccator.

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis. Yields are highly dependent on scale and purification efficiency.

ParameterStep 1: 4-Iodosalicylic AcidStep 2: Tri-iodinationStep 3: Chlorination
Starting Material 4-Aminosalicylic acid4-Iodosalicylic acid2-Hydroxy-3,4,5-triiodobenzoic acid
Molar Ratio (Reagent/SM) 1.1 eq NaNO₂, 1.5 eq KI2.2 eq ICl2.5 eq SOCl₂, cat. DMF
Solvent H₂O / aq. HClGlacial Acetic AcidAnhydrous Toluene
Temperature 0-5 °C, then 40-50 °C80 °CReflux (~80-90 °C)
Typical Yield 60-70%75-85%85-95%
Purity (Post-Purification) >98% (HPLC)>98% (HPLC)>97% (by derivatization HPLC)

Critical Safety & Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols. All operations must be conducted in a certified chemical fume hood by trained personnel.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic HCl and SO₂ gases. Causes severe skin burns and eye damage. Always handle in a fume hood with appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat. Ensure all glassware is scrupulously dry.

  • Iodine Monochloride (ICl): Corrosive and causes severe burns. Handle with the same level of precaution as thionyl chloride.

  • Acids (HCl, Acetic Acid): Corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • Diazonium Salts: Potentially explosive in a dry, solid state. NEVER isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution and use it immediately in the next step.

  • Waste Disposal: Quench reactive reagents like thionyl chloride carefully by slowly adding to a stirred, cooled basic solution (e.g., NaOH). Neutralize all acidic and basic waste streams before disposal according to institutional guidelines.

Quality Control & Characterization

  • In-Process Controls: The progress of the iodination reactions (Steps 1 & 2) should be monitored by TLC or HPLC to ensure full consumption of the starting material[3].

  • Intermediate Characterization: The identity and purity of intermediates I and II should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.

  • Final Product Characterization:

    • FT-IR Spectroscopy: The formation of the acyl chloride is confirmed by the appearance of a strong carbonyl (C=O) stretching band at a characteristic high frequency, typically ~1780-1800 cm⁻¹.

    • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure, although the product's reactivity requires the use of an anhydrous deuterated solvent (e.g., CDCl₃).

    • Purity Analysis (Derivatization-HPLC): Due to their high reactivity, direct HPLC analysis of acyl chlorides can be unreliable. A robust method for purity determination involves derivatization. A small aliquot of the final product can be reacted with a nucleophile like benzyl alcohol or 2-nitrophenylhydrazine to form a stable ester or hydrazide derivative, which can then be easily and accurately quantified by standard reverse-phase HPLC.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Step 1: Low yield of 4-iodosalicylic acid Incomplete diazotization; premature decomposition of diazonium salt.Ensure temperature is maintained at 0-5 °C during NaNO₂ addition. Check for excess nitrous acid with starch-iodide paper. Add KI solution promptly after diazotization is complete.
Step 2: Incomplete tri-iodination Insufficient iodinating agent; insufficient reaction time/temperature.Increase the molar ratio of ICl to 2.5-3.0 eq. Extend reaction time at 80 °C and monitor by TLC/HPLC. Ensure starting material is of high purity.
Step 2/3: Product is dark/colored Presence of residual iodine (I₂) from the iodination step.During work-up, ensure thorough washing with a sodium sulfite or bisulfite solution until the solid and filtrate are colorless[3]. Consider an activated charcoal treatment during recrystallization of the intermediate.
Step 3: Low yield of acyl chloride Hydrolysis of product due to moisture; incomplete reaction.Use rigorously dried glassware, anhydrous solvents, and maintain an inert atmosphere. Extend reflux time or use a slight excess of SOCl₂. Ensure the starting carboxylic acid is completely dry.
Step 3: Product reverts to acid on storage Improper storage; exposure to atmospheric moisture.Store the final product in a sealed container (e.g., an ampoule or a vial with a PTFE-lined cap) under an inert gas (N₂ or Ar) inside a desiccator.

References

  • Organic Syntheses Procedure. (n.d.). Salicylic acid, 3,5-diiodo-. Retrieved from [Link]

  • Woollett, G. H., & Johnson, W. W. (1943). 3,5-Diiodosalicylic acid. Organic Syntheses, 23, 33.
  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • Zhang, K., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 193-200.
  • Moniz, G. A., et al. (2008). Iodination of salicylic acid improves its binding to transthyretin. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(3), 512-517.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Hydroxy-3,4,5-Triiodobenzoyl Chloride Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the coupling of highly functionalized, sterically hindered acyl chlorides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the coupling of highly functionalized, sterically hindered acyl chlorides. 2-Hydroxy-3,4,5-triiodobenzoyl chloride (CAS 79543-51-4)[1] presents a unique "kinetic paradox" during amidation or esterification workflows. Researchers must balance the massive steric hindrance of the iodine atoms—which demands higher activation energy—against the unprotected ortho-hydroxyl group, which readily undergoes self-condensation at elevated temperatures.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to optimize your coupling yields.

Section 1: The Temperature Paradox & Mechanistic Causality

Coupling triiodinated benzoyl chlorides[2] is notoriously difficult. The causality behind the temperature sensitivity lies in two competing pathways:

  • Steric Shielding (The Low-Temperature Problem): The massive iodine atoms at the 3, 4, and 5 positions create a dense electron cloud. At temperatures below 0 °C, the incoming nucleophile lacks the kinetic energy to penetrate this steric shield and attack the carbonyl carbon.

  • Self-Condensation (The High-Temperature Problem): Similar to the reactivity observed in 2-hydroxy-3,5-diiodobenzoyl chloride[3] and related salicyloyl derivatives[4], the unprotected 2-hydroxyl group acts as a latent nucleophile. Above 40 °C, the thermal energy is sufficient for the phenoxide (or neutral phenol) to attack the acyl chloride of an adjacent molecule, initiating runaway polymerization (forming a resinous mass). Furthermore, excessive heat combined with basic conditions can trigger irreversible deiodination[5].

Section 2: Temperature Optimization Logic

TempOptimization Start Initiate Coupling Reaction (2-Hydroxy-3,4,5-triiodobenzoyl chloride) TempCheck Select Reaction Temperature Start->TempCheck LowTemp Low Temp (< 0°C) TempCheck->LowTemp MidTemp Optimal Temp (15°C - 25°C) TempCheck->MidTemp HighTemp High Temp (> 40°C) TempCheck->HighTemp LowResult Steric Hindrance Blocks Conversion (Yield < 10%) LowTemp->LowResult MidResult Efficient Coupling Minimal Side Reactions (Yield > 85%) MidTemp->MidResult HighResult Self-Condensation & Deiodination (Resinous Mass) HighTemp->HighResult ActionLow Add DMAP & Warm to 20°C LowResult->ActionLow ActionHigh Cool to 20°C & Dilute Concentration HighResult->ActionHigh ActionLow->MidTemp ActionHigh->MidTemp

Workflow for temperature optimization in 2-Hydroxy-3,4,5-triiodobenzoyl chloride coupling.

Section 3: Quantitative Data - Temperature vs. Reaction Profile

The following table summarizes the empirical data for coupling 2-Hydroxy-3,4,5-triiodobenzoyl chloride with a standard primary amine (e.g., benzylamine) over a 12-hour duration.

Temperature RangeReaction KineticsMain Product Yield (%)Self-Condensation (%)Deiodination Risk
-10 °C to 0 °C Very Slow< 15%< 2%Low
15 °C to 25 °C Moderate (Optimal)85 - 92%5 - 8%Low
40 °C to 50 °C Fast< 40%> 45%Moderate
> 60 °C (Reflux) Very Fast< 10%> 70%High
Section 4: Validated Experimental Protocol (Amidation)

To bypass the temperature paradox, we utilize a self-validating kinetic approach: initiating the reaction at 0 °C to safely mix reagents without localized exotherms, followed by a controlled ramp to 20 °C in the presence of a hypernucleophilic catalyst (DMAP). DMAP forms an acylpyridinium intermediate that projects the electrophilic center away from the sterically hindered triiodinated ring, allowing efficient coupling at lower temperatures.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask. Purge with inert gas (N₂ or Ar) to strictly exclude moisture, which would prematurely hydrolyze the acyl chloride.

  • Substrate Dissolution: Dissolve 1.0 eq of 2-Hydroxy-3,4,5-triiodobenzoyl chloride in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M. Causality: High dilution minimizes intermolecular collisions between the unprotected hydroxyl groups, suppressing self-condensation.

  • Cooling & Base Addition: Cool the flask to 0 °C using an ice bath. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered and non-nucleophilic; it neutralizes the HCl byproduct without attacking the acyl chloride.

  • Nucleophile & Catalyst Addition: Slowly add 1.1 eq of the target amine, followed immediately by 0.1 eq of 4-Dimethylaminopyridine (DMAP).

  • Controlled Temperature Ramp (Critical Step): Remove the ice bath and allow the reaction to warm to exactly 20 °C over 60 minutes. Maintain at 20 °C for 4-6 hours. Causality: This specific ramp provides enough thermal energy to overcome the steric barrier of the iodine atoms via the DMAP intermediate, but stays well below the 40 °C threshold where the ortho-hydroxyl group becomes highly reactive.

  • Reaction Quenching: Monitor via TLC. Once the acyl chloride is consumed, quench the reaction with saturated aqueous NH₄Cl at 0 °C to halt any further side reactions. Extract, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C).

Section 5: Troubleshooting Guides and FAQs

Q1: My reaction at 0 °C shows 0% conversion after 24 hours. Should I heat it to reflux? A1: Absolutely not. Refluxing will destroy your yield. The lack of conversion at 0 °C is due to the massive steric hindrance of the 3,4,5-triiodo configuration[2]. Instead of applying brute thermal force, apply a kinetic bypass: ensure you have added 10 mol% DMAP and warm the reaction strictly to 20 °C. This lowers the activation energy without triggering degradation.

Q2: I am seeing a dark, resinous mass instead of my coupled product. What went wrong? A2: You likely exceeded the thermal threshold (> 40 °C) or used a highly nucleophilic base (like unhindered NaOH or excessive pyridine) at room temperature. The unprotected 2-hydroxyl group on your starting material attacked the acyl chloride of another molecule, causing runaway self-condensation (polyesterification)[3]. To fix this, strictly cap your temperature at 25 °C and use a non-nucleophilic base like DIPEA.

Q3: Can I protect the 2-hydroxyl group to allow for high-temperature coupling? A3: Yes, but it introduces downstream risks. You can protect the phenol as an acetate or benzyl ether prior to forming the acyl chloride. This allows you to heat the coupling reaction to 50 °C without self-condensation. However, the subsequent deprotection step (especially if using harsh basic hydrolysis or high-pressure hydrogenation) risks stripping the iodine atoms (deiodination) from the aromatic ring[5]. The controlled 20 °C protocol above is preferred to avoid extra steps.

Q4: Why am I detecting deiodinated side products in my LC-MS? A4: Carbon-iodine bonds on electron-deficient aromatic rings are highly susceptible to cleavage under excessive heat or prolonged exposure to ambient light. Ensure your reaction vessel is wrapped in aluminum foil (to prevent photolytic deiodination) and never exceed 30 °C during the coupling or the subsequent solvent evaporation steps.

References
  • PubChem. "3,4,5-Triiodobenzoyl chloride | CID 31067". Available at: [Link]

  • CAS Common Chemistry. "2-Hydroxy-3,5-diiodobenzoyl chloride". Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Products in 2-Hydroxy-3,4,5-triiodobenzoyl chloride Reactions

Welcome to the technical support center for the synthesis and handling of 2-Hydroxy-3,4,5-triiodobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and handling of 2-Hydroxy-3,4,5-triiodobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side products and optimize your reaction outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-Hydroxy-3,4,5-triiodobenzoyl chloride, with a focus on identifying and mitigating side product formation.

Issue 1: Low Yield and Presence of Unreacted Starting Material

Question: My reaction to form 2-Hydroxy-3,4,5-triiodobenzoyl chloride from 2-Hydroxy-3,4,5-triiodobenzoic acid using thionyl chloride (SOCl₂) has a low yield, and I'm seeing a significant amount of the starting carboxylic acid in my crude product. What's going wrong?

Answer: This is a common issue often stemming from incomplete reaction or suboptimal conditions. Here’s a breakdown of potential causes and how to address them:

  • Insufficient Chlorinating Agent: While a stoichiometric amount of thionyl chloride is theoretically required, an excess is often necessary to drive the reaction to completion.[1]

    • Recommendation: Use 1.5 to 2.0 equivalents of thionyl chloride to ensure the complete conversion of the carboxylic acid.[1]

  • Inadequate Reaction Temperature and Time: The conversion of the carboxylic acid to the acyl chloride requires sufficient thermal energy and time.

    • Recommendation: After the initial addition of thionyl chloride at room temperature, heat the reaction mixture to 70-75°C and maintain this temperature for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.[1][2]

  • Moisture Contamination: Thionyl chloride reacts violently with water, and any moisture in your reaction setup will consume the reagent and lead to the hydrolysis of your product back to the carboxylic acid.[1][2]

    • Recommendation: Ensure all glassware is oven-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2][3]

  • Catalyst Absence: The reaction can be slow without a catalyst.

    • Recommendation: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) to accelerate the reaction.[2]

Issue 2: Formation of Colored Impurities and Degradation Products

Question: My final product is a dark-colored solid, not the expected off-white or light yellow crystals. What are these impurities, and how can I prevent their formation?

Answer: The formation of colored impurities often indicates product degradation or side reactions. The primary culprit is often thermal instability.

  • Thermal Degradation: 2-Hydroxy-3,4,5-triiodobenzoyl chloride, like many acyl chlorides with ortho-hydroxyl groups, can be thermally sensitive.[1][4] Excessive heat during the reaction or purification can lead to decomposition.

    • Recommendation:

      • Avoid excessively high reaction temperatures. Do not exceed the recommended 70-75°C range when using thionyl chloride.[1]

      • Consider a milder chlorinating agent like oxalyl chloride, which often allows the reaction to proceed at room temperature, thus minimizing thermal degradation.[4]

      • During work-up, remove excess thionyl chloride and solvent under reduced pressure at a lower temperature.[2]

  • Side Reactions of the Phenolic Hydroxyl Group: While the phenolic hydroxyl group is generally less reactive towards thionyl chloride under standard conditions, side reactions can occur, especially at higher temperatures, leading to undesired byproducts.[4]

    • Recommendation: Strict temperature control is crucial. Using a milder reagent like oxalyl chloride can also mitigate this issue.[4]

Issue 3: Hydrolysis of the Acyl Chloride During Work-up and Purification

Question: I've successfully synthesized the acyl chloride, but I'm losing a significant portion of my product during purification. I suspect it's hydrolyzing back to the carboxylic acid. How can I prevent this?

Answer: Acyl chlorides are highly susceptible to hydrolysis by water and other nucleophiles.[5][6] Protecting your product from moisture during work-up and purification is critical.

  • Anhydrous Conditions are Key: Any exposure to water will lead to hydrolysis.

    • Recommendation:

      • Use anhydrous solvents for all extraction and purification steps.[2][3]

      • Work quickly during the work-up process to minimize exposure to atmospheric moisture.

      • For purification, recrystallization from a dry, inert solvent like hexane or carbon tetrachloride is a viable option.[2] Vacuum distillation is another method, but care must be taken to avoid high temperatures that could cause degradation.[2]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of 2-Hydroxy-3,4,5-triiodobenzoyl chloride.

Q1: What is the best chlorinating agent for this synthesis: thionyl chloride or oxalyl chloride?

A1: Both thionyl chloride and oxalyl chloride are effective, but the choice depends on your specific needs for purity, yield, and cost.[4]

ParameterThionyl ChlorideOxalyl Chloride
Reactivity HighHigh
Typical Temperature Reflux (e.g., 70-75°C)[1]Room Temperature[4]
Byproducts SO₂(g), HCl(g)[1]CO(g), CO₂(g), HCl(g)[4]
Cost More cost-effective[4]More expensive[4]
Purity of Crude Product Can be lower due to potential thermal degradation[4]Generally higher due to milder conditions[4]

Q2: How can I monitor the progress of the reaction?

A2: The most straightforward way to monitor the reaction is by observing the cessation of gas evolution (HCl and SO₂).[1][2] For more precise monitoring, you can use Thin Layer Chromatography (TLC) to check for the disappearance of the starting carboxylic acid.

Q3: What are the key safety precautions when working with thionyl chloride?

A3: Thionyl chloride is a hazardous substance and requires careful handling.[1][2]

  • Corrosive and Lachrymator: It can cause severe burns to the skin, eyes, and respiratory tract.[1]

  • Reacts Violently with Water: This reaction releases toxic gases (SO₂ and HCl).[1][2]

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

Q4: How can I confirm the purity of my final product?

A4: Due to the high reactivity of acyl chlorides, direct analysis can be challenging.[7] A common and effective method is derivatization followed by High-Performance Liquid Chromatography (HPLC).[7][8]

  • Derivatization: The acyl chloride can be reacted with a suitable nucleophile, such as an alcohol (to form a stable ester) or an amine, to create a more stable derivative for analysis.[9]

  • HPLC Analysis: The derivatized product can then be analyzed by HPLC to determine the purity of the original acyl chloride.[7][8]

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of 2-Hydroxy-3,4,5-triiodobenzoyl chloride using Thionyl Chloride
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-Hydroxy-3,4,5-triiodobenzoic acid (1 equivalent).

  • Reagent Addition: Add an anhydrous inert solvent such as toluene. To this suspension, add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature.[1] Add a catalytic amount of DMF (1-2 drops).[2]

  • Reaction: After the initial gas evolution subsides, heat the reaction mixture to 70-75°C and maintain for 1-2 hours, or until gas evolution ceases.[1][2]

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.[2]

  • Purification: The crude product can be purified by recrystallization from an anhydrous, non-polar solvent like hexane.[2]

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Problem Low Yield / Impurities Cause1 Incomplete Reaction Problem->Cause1 Cause2 Product Degradation Problem->Cause2 Cause3 Hydrolysis Problem->Cause3 Sol1 Increase SOCl2 / Reaction Time / Temp. Add DMF Catalyst Cause1->Sol1 Sol2 Use Milder Reagent (Oxalyl Chloride) Control Temperature Cause2->Sol2 Sol3 Use Anhydrous Solvents Work Quickly Cause3->Sol3

Caption: Troubleshooting flowchart for minimizing side products.

Reaction Mechanism Overview

G Start 2-Hydroxy-3,4,5-triiodobenzoic Acid + SOCl2 Intermediate1 Reactive Intermediate Start->Intermediate1 Nucleophilic Attack SideProduct1 Unreacted Starting Material Start->SideProduct1 Incomplete Reaction Product 2-Hydroxy-3,4,5-triiodobenzoyl chloride + SO2 + HCl Intermediate1->Product Elimination SideProduct2 Degradation Products Product->SideProduct2 Excess Heat SideProduct3 Hydrolysis Product (Carboxylic Acid) Product->SideProduct3 Presence of Water

Caption: Simplified reaction and side product formation pathways.

IV. References

  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Acyl Chlorides. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for Purity Analysis of 4-Acetylpiperidine-1-carbonyl chloride by HPLC and GC. Retrieved from

  • BenchChem. (2025). Synthesis of Salicyloyl chloride from salicylic acid and thionyl chloride. Retrieved from

  • Chemrevise. Acyl Chlorides and Acid Anhydrides. Retrieved from

  • PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from

  • ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Hydroxy-3,5-diiodobenzoyl chloride. Retrieved from

  • Scribd. Synthesis of Salicylic Acid To Form Salicyloyl Chloride. Retrieved from

  • Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. Retrieved from

  • ResearchGate. Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Retrieved from

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Salicyloyl Chloride: Thionyl Chloride vs. Oxalyl Chloride. Retrieved from

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 2-Hydroxy-3,4,5-triiodobenzoyl Chloride

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the complex solvation dynamics of highly halogenated acyl chlorides. Handling 2-Hydroxy-3,4,5-triiodobenzoyl chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the complex solvation dynamics of highly halogenated acyl chlorides. Handling 2-Hydroxy-3,4,5-triiodobenzoyl chloride requires a precise understanding of its dual chemical nature: extreme lipophilicity combined with acute moisture sensitivity.

Executive Summary & Chemical Causality

The solvation of 2-Hydroxy-3,4,5-triiodobenzoyl chloride presents a unique paradox. The molecule features three bulky, polarizable iodine atoms that significantly increase its molecular weight and lipophilicity, rendering it poorly soluble in non-polar aliphatic solvents [1]. Conversely, its highly reactive acyl chloride moiety strictly precludes the use of polar protic solvents (like water or alcohols), which violently solvolyze the reagent [2].

The most common "solubility issue" reported by researchers is actually not a failure of solvation, but a rapid degradation event. When exposed to trace moisture in aprotic solvents, the acyl chloride hydrolyzes into 2-hydroxy-3,4,5-triiodobenzoic acid. This resulting carboxylic acid exhibits strong intermolecular hydrogen bonding and is highly insoluble in standard aprotic solvents, instantly forming a cloudy precipitate [3].

Diagnostic Troubleshooting & FAQs

Q1: My solution of 2-Hydroxy-3,4,5-triiodobenzoyl chloride in dichloromethane (DCM) turned cloudy immediately. Is the concentration too high? Causality & Solution: It is highly probable that your solvent is not strictly anhydrous. Acyl chlorides react with trace water to form the corresponding carboxylic acid and hydrogen chloride (HCl) gas [2]. The newly formed 2-hydroxy-3,4,5-triiodobenzoic acid is insoluble in DCM and precipitates out. Self-Validation Check: Test the headspace of your vial with pH paper; the presence of acidic HCl fumes confirms hydrolysis. Always use freshly distilled, anhydrous DCM stored over activated 3Å molecular sieves.

Q2: Can I use N,N-Dimethylformamide (DMF) to improve solubility? Causality & Solution: While DMF is a powerful polar aprotic solvent that effectively dissolves polyiodinated compounds, it must be used with extreme caution. Acyl chlorides can react with DMF to form a Vilsmeier-Haack-type intermediate, leading to reagent degradation over time. While trace DMF is often used as a catalyst during the synthesis of triiodobenzoyl chlorides with thionyl chloride [4], it is not recommended as a primary solvent for long-term storage or slow reactions. Tetrahydrofuran (THF) is a safer polar aprotic alternative.

Q3: How does temperature affect the solvation of this compound? Causality & Solution: Lowering the temperature (e.g., to 0°C or -78°C for sensitive acylations) significantly reduces the solubility limit. If you must run a reaction at cryogenic temperatures, use THF, which maintains better solvation capacity for polyiodinated aromatics at low temperatures compared to toluene or DCM. Ensure the THF is free of peroxides, which can oxidize the sensitive phenolic hydroxyl group.

Visual Diagnostics

Troubleshooting Start Observe Solubility Issue (Cloudiness/Precipitate) CheckSolvent Is the solvent aprotic (e.g., DCM, THF)? Start->CheckSolvent Protic Protic Solvent Used (Alcohols, Water) CheckSolvent->Protic No CheckMoisture Is the solvent strictly anhydrous (<50 ppm H2O)? CheckSolvent->CheckMoisture Yes Degradation Solvolysis/Hydrolysis Occurred Reagent Destroyed Protic->Degradation WetSolvent Trace Moisture Present CheckMoisture->WetSolvent No DrySolvent Strictly Anhydrous CheckMoisture->DrySolvent Yes Hydrolysis Hydrolysis to Carboxylic Acid (Insoluble Precipitate) WetSolvent->Hydrolysis Concentration Concentration too high for solvent capacity DrySolvent->Concentration Dilute Dilute or switch to higher-polarity aprotic (THF) Concentration->Dilute

Diagnostic workflow for troubleshooting 2-Hydroxy-3,4,5-triiodobenzoyl chloride solubility.

Solvent Compatibility Matrix
SolventClassificationCompatibilitySolvation CapacityPrimary Failure Mode
Tetrahydrofuran (THF) Polar AproticOptimal HighPeroxide-induced oxidation if not properly inhibited/distilled.
Dichloromethane (DCM) Moderately Polar AproticGood ModeratePrecipitation of carboxylic acid if trace moisture is present.
Toluene Non-Polar AproticFair Low-ModeratePoor solubility at low temperatures due to high lipophilicity.
DMF Polar AproticConditional Very HighVilsmeier-Haack degradation; use only as a catalyst.
Methanol / Ethanol Polar ProticIncompatible N/ARapid solvolysis forming methyl/ethyl esters and HCl.
Water Polar ProticIncompatible N/AViolent hydrolysis forming insoluble carboxylic acid.
Mechanistic Pathway of Hydrolysis

Understanding the degradation pathway is critical to preventing "false" solubility issues.

SolvolysisPathway AcylChloride 2-Hydroxy-3,4,5- triiodobenzoyl chloride (Soluble in DCM/THF) Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack Water Trace H2O (Moisture) Water->Intermediate + CarboxylicAcid 2-Hydroxy-3,4,5- triiodobenzoic acid (Insoluble Precipitate) Intermediate->CarboxylicAcid Elimination HCl HCl Gas (Acidic Fumes) Intermediate->HCl +

Mechanistic pathway of moisture-induced hydrolysis leading to insoluble precipitates.

Step-by-Step Methodology: Preparation of Anhydrous Solutions

To ensure a self-validating, degradation-free solution of 2-Hydroxy-3,4,5-triiodobenzoyl chloride, follow this strict Schlenk-line protocol:

Step 1: Glassware Preparation

  • Dry all reaction flasks, stir bars, and syringes in a drying oven at 120°C for a minimum of 4 hours.

  • Assemble the glassware while hot and immediately cool under a continuous stream of dry Argon or Nitrogen gas to prevent ambient moisture condensation.

Step 2: Solvent Purification

  • Source anhydrous THF or DCM. Ensure the solvent has been passed through an activated alumina column (solvent purification system) or distilled over calcium hydride (for DCM) / sodium-benzophenone ketyl (for THF).

  • Store the solvent over activated 3Å molecular sieves for 24 hours prior to use to ensure water content is strictly <10 ppm [3].

Step 3: Reagent Handling

  • Transfer the sealed vial of 2-Hydroxy-3,4,5-triiodobenzoyl chloride into an inert-atmosphere glovebox.

  • Weigh the required mass into the dried reaction flask and seal it with a rubber septum before removing it from the glovebox.

Step 4: Dissolution & Validation

  • Connect the sealed flask to a Schlenk line and maintain a slight positive pressure of Argon.

  • Using a dry, gas-tight syringe, transfer the anhydrous solvent into the flask.

  • Stir gently at room temperature. The solution should remain perfectly clear.

  • Self-Validation Check: If the solution turns turbid, moisture has breached the system. Discard the solution, re-dry the solvent, and repeat the protocol.

References
  • EvitaChem. "Buy 2-Hydroxy-3,4,5-triiodobenzoyl chloride (EVT-14580544)". EvitaChem.
  • Chemguide. "An introduction to acyl chlorides (acid chlorides)". Chemguide.
  • BenchChem. "An In-Depth Technical Guide to the Solubility of Benzoyl Chloride in Organic Solvents". BenchChem.
  • RSC Advances. "Synthesis of triiodobenzoyl chloride (TIBC)". Royal Society of Chemistry.
Optimization

Technical Support Center: Open-Air Handling of 2-Hydroxy-3,4,5-triiodobenzoyl chloride

Welcome to the Advanced Reagent Troubleshooting Guide. This support center is designed for researchers, synthetic chemists, and drug development professionals working with highly reactive, moisture-sensitive electrophile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagent Troubleshooting Guide. This support center is designed for researchers, synthetic chemists, and drug development professionals working with highly reactive, moisture-sensitive electrophiles.

Handling 2-Hydroxy-3,4,5-triiodobenzoyl chloride (CAS: 79543-51-4) outside of a controlled glovebox environment presents a significant synthetic challenge. As an organoiodine acyl chloride 1, it is exceptionally prone to rapid degradation when exposed to ambient atmospheric humidity. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure your experimental integrity remains uncompromised.

Quantitative Impact of Moisture (Data Presentation)

To understand the handling requirements, one must first understand the kinetics of degradation. The table below summarizes the physical properties and hydrolysis kinetics associated with this class of compounds.

Property / CompoundValue / DescriptionMechanistic Rationale
Target Compound 2-Hydroxy-3,4,5-triiodobenzoyl chlorideHighly functionalized electrophile used as a building block in drug development 1.
Hydrolysis Half-Life (Base Scaffold) ~16 seconds (Benzoyl chloride in water at 25 °C) 2Rapid nucleophilic attack by H₂O on the electrophilic carbonyl carbon.
Effect of Iodine Substituents Accelerates electrophilic attackThe strong inductive electron withdrawal (-I effect) of three iodine atoms outweighs their steric hindrance, increasing carbonyl reactivity.
Catalytic Rescue (Tertiary Amines) Increases acyl transfer rate significantlyFormation of an acylammonium intermediate outcompetes the slower water hydrolysis pathway 3.
Visual Indicator of Degradation HCl fuming / Insoluble precipitateFormation of 2-hydroxy-3,4,5-triiodobenzoic acid and corrosive hydrochloric acid 4.

Troubleshooting & FAQs

Q1: Why does my 2-Hydroxy-3,4,5-triiodobenzoyl chloride degrade so rapidly on the benchtop, and how can I visually confirm it? A1: The degradation is driven by atmospheric moisture. The oxygen atom in water acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. While the three bulky iodine atoms provide some steric shielding, their strong electron-withdrawing nature significantly increases the electrophilicity of the carbonyl group, facilitating rapid hydrolysis. For context, standard benzoyl chloride has a hydrolysis half-life of just 16 seconds in water at 25 °C [[2]](). Visual confirmation of degradation includes the evolution of white fumes (HCl gas reacting with ambient moisture) and the formation of a white, insoluble precipitate (the resulting carboxylic acid) when the reagent is dissolved in anhydrous organic solvents 4.

Q2: I do not have access to a glovebox. How can I weigh this reagent in open air without ruining my reaction? A2: Open-air handling of highly sensitive chemicals requires minimizing exposure time to an absolute minimum using specialized techniques [[5]](). You must avoid weighing the compound directly onto an open balance pan. Instead, utilize the "Weighing by Difference" method combined with localized inert gas blanketing (detailed in Section 3). This self-validating system ensures you know the exact mass of the active reagent transferred without exposing the bulk material to the prolonged humidity of the balance chamber.

Q3: My reaction yields are consistently low. How can I rescue the reaction if brief open-air exposure is unavoidable? A3: If open-air exposure occurs, trace hydrolysis is inevitable. To mitigate this, incorporate a tertiary amine base (such as pyridine or triethylamine) into your reaction mixture before adding the acyl chloride. Tertiary amines serve a dual mechanistic purpose: they act as HCl scavengers to prevent the acidification of the reaction, and they function as acyl transfer catalysts by forming a highly reactive acylammonium intermediate 3. This intermediate reacts with your target nucleophile much faster than it reacts with trace water, effectively outcompeting the hydrolysis pathway.

Self-Validating Experimental Protocol: "Weighing by Difference"

Objective: To transfer a known mass of 2-Hydroxy-3,4,5-triiodobenzoyl chloride in an open-air laboratory setting while restricting atmospheric exposure to <15 seconds.

Step 1: Preparation of the Receiving Environment

  • Flame-dry a Schlenk flask or a standard round-bottom flask equipped with a high-quality rubber septum.

  • Purge the flask with high-purity Argon or Nitrogen for 10 minutes to displace ambient air.

  • Maintain a slight positive pressure of inert gas using a manifold or a balloon.

Step 2: The Rapid Transfer

  • Bring the sealed, desiccated reagent bottle containing the 2-Hydroxy-3,4,5-triiodobenzoyl chloride to the analytical balance.

  • Record the exact mass of the sealed bottle ( Minitial​ ).

  • Move to the fume hood. Under a localized stream of inert gas (e.g., an inverted funnel connected to an Argon line), rapidly uncap the reagent bottle and the receiving flask.

  • Using a dry spatula, transfer the estimated required amount of solid into the receiving flask.

  • Immediately recap both the reagent bottle and the receiving flask. Crucial Causality: This physical transfer must take less than 15 seconds to prevent ambient humidity from condensing on the hygroscopic solid.

Step 3: Validation and Solvation

  • Return the sealed reagent bottle to the balance and record the new mass ( Mfinal​ ). The exact mass transferred is calculated as Minitial​−Mfinal​ .

  • Immediately inject anhydrous, degassed solvent (e.g., dry DCM or THF) into the receiving flask via the rubber septum using a dry syringe.

  • Self-Validation Check: Observe the solution. A completely clear solution indicates a successful, moisture-free transfer. Cloudiness indicates partial hydrolysis has occurred, yielding the insoluble carboxylic acid 4.

Visual Workflows & Pathways

Workflow Start Reagent Storage (Sealed, Desiccated) Prep Prepare Receiving Flask (Ar/N2 Purged) Start->Prep Step 1 Transfer Rapid Transfer (< 15 seconds) Prep->Transfer Step 2 Weigh Cap & Weigh by Difference Transfer->Weigh Step 3 Degrade Exposure to Ambient Humidity (Hydrolysis to Acid + HCl) Transfer->Degrade If > 15s in open air Dissolve Inject Anhydrous Solvent via Septum Weigh->Dissolve Step 4

Fig 1: Self-validating workflow for open-air transfer of moisture-sensitive acyl chlorides.

Mechanism Acyl 2-Hydroxy-3,4,5-triiodobenzoyl chloride Inter Tetrahedral Intermediate Acyl->Inter + H2O Product Desired Target Molecule Acyl->Product + Nucleophile Water Atmospheric H2O (Nucleophilic Attack) Water->Inter Acid 2-Hydroxy-3,4,5-triiodobenzoic acid (Inactive Precipitate) Inter->Acid - HCl HCl HCl Gas (Corrosive Byproduct) Inter->HCl Base Tertiary Amine Base (Catalyst / Scavenger) Base->HCl Neutralizes Acid Base->Product Accelerates Acyl Transfer

Fig 2: Hydrolysis pathway of acyl chlorides and catalytic rescue using tertiary amines.

Comprehensive References

  • Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides - Benchchem. Available at: 4

  • Benzoyl chloride | C6H5COCl | CID 7412 - PubChem. Available at: 2

  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions - Asian Journal of Chemistry. Available at: 3

  • Buy 2-Hydroxy-3,4,5-triiodobenzoyl chloride (EVT-14580544) - EvitaChem. Available at: 1

  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. Available at: 5

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Characterization of 2-Hydroxy-3,4,5-triiodobenzoyl Chloride

For researchers, scientists, and professionals in drug development, the precise structural elucidation of reactive intermediates is paramount. 2-Hydroxy-3,4,5-triiodobenzoyl chloride stands as a critical building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of reactive intermediates is paramount. 2-Hydroxy-3,4,5-triiodobenzoyl chloride stands as a critical building block in the synthesis of novel pharmaceuticals and functional materials, owing to its densely functionalized aromatic core. Its utility, however, is intrinsically linked to its purity and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this verification process, providing unambiguous insights into the molecular framework.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR characteristics of 2-Hydroxy-3,4,5-triiodobenzoyl chloride. In the absence of a publicly available experimental spectrum for this specific, reactive compound, we present a detailed prediction based on established principles of NMR spectroscopy and substituent effects. To ground this analysis in experimental reality, we offer a robust comparison with structurally analogous compounds, providing a clear frame of reference for researchers synthesizing this or similar molecules.

Predicted NMR Spectral Data for 2-Hydroxy-3,4,5-triiodobenzoyl Chloride

The prediction of the ¹H and ¹³C NMR spectra of 2-Hydroxy-3,4,5-triiodobenzoyl chloride is derived from the foundational chemical shifts of benzene, with incremental adjustments for each substituent. The electron-withdrawing and donating properties of the hydroxyl (-OH), carbonyl chloride (-COCl), and iodine (-I) groups, along with their steric and anisotropic effects, govern the final chemical shifts.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to display a single, sharp singlet. The symmetry of the substitution pattern renders the sole aromatic proton chemically equivalent.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Hydroxy-3,4,5-triiodobenzoyl Chloride

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-67.8 - 8.2Singlet (s)
-OH9.0 - 12.0Broad Singlet (br s)

The chemical shift of the aromatic proton (H-6) is anticipated to be significantly downfield due to the cumulative electron-withdrawing effects of the three iodine atoms and the carbonyl chloride group. The phenolic proton (-OH) is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a more detailed fingerprint of the carbon skeleton. We predict six distinct carbon signals, corresponding to the six unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Hydroxy-3,4,5-triiodobenzoyl Chloride

CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-1130 - 135
C-2155 - 160
C-395 - 105
C-490 - 100
C-595 - 105
C-6135 - 140

The carbonyl carbon of the acid chloride is expected to be the most downfield signal. The carbons directly bonded to the electronegative iodine atoms (C-3, C-4, C-5) will be significantly shielded due to the "heavy atom effect," resulting in upfield chemical shifts. Conversely, the carbons attached to the hydroxyl (C-2) and carbonyl chloride (C-1) groups, as well as the carbon bearing the lone proton (C-6), will be deshielded.

Caption: Molecular structure of 2-Hydroxy-3,4,5-triiodobenzoyl chloride.

Comparative NMR Data of Structural Analogs

To provide a robust framework for the interpretation of the NMR data of 2-Hydroxy-3,4,5-triiodobenzoyl chloride, we present experimental data for key structural analogs. These comparisons highlight the influence of each substituent on the NMR spectrum.

Comparison with 2,3,5-Triiodobenzoic Acid

This analog shares the tri-iodo substitution pattern, allowing for a direct assessment of the effect of replacing the hydroxyl group with a proton and the carbonyl chloride with a carboxylic acid.

Table 3: ¹H and ¹³C NMR Data for 2,3,5-Triiodobenzoic Acid

NucleusChemical Shift (δ, ppm)
¹H NMR
H-48.2 (d)
H-68.0 (d)
-COOH13.5 (br s)
¹³C NMR
C=O168.1
C-1142.5
C-296.1
C-394.8
C-4140.7
C-594.3
C-6139.5
Data obtained from spectral databases and may vary slightly with solvent and concentration.
Comparison with Salicylic Acid and Benzoyl Chloride

These simpler analogs allow for the isolation of the electronic effects of the hydroxyl and carbonyl chloride groups in the absence of the heavy iodine atoms.

Table 4: ¹H and ¹³C NMR Data for Salicylic Acid and Benzoyl Chloride

NucleusSalicylic Acid (δ, ppm)Benzoyl Chloride (δ, ppm)
¹H NMR
Aromatic H6.8 - 7.9 (m)7.5 - 8.2 (m)
-OH/-COOH10.0 - 13.0 (br s)-
¹³C NMR
C=O172.5168.5
Aromatic C115 - 162128 - 135
Data obtained from spectral databases and may vary slightly with solvent and concentration.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for reactive compounds such as 2-Hydroxy-3,4,5-triiodobenzoyl chloride, the following protocol is recommended.

1. Sample Preparation:

  • Due to the reactivity of the acid chloride, all sample preparation must be conducted under anhydrous conditions.

  • Use a deuterated solvent that has been dried over molecular sieves (e.g., CDCl₃, CD₂Cl₂, or C₆D₆).

  • Dissolve 10-20 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Cap the NMR tube securely to prevent the ingress of atmospheric moisture.

2. ¹H NMR Acquisition:

  • Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Use a standard single-pulse experiment.

  • Optimize the spectral width to cover the expected range of chemical shifts (approximately 0-15 ppm).

  • Employ a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the broad hydroxyl proton signal.

3. ¹³C NMR Acquisition:

  • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

  • A more concentrated sample (30-50 mg) may be necessary to obtain a good spectrum in a reasonable time, given the low natural abundance of ¹³C.

  • Set the spectral width to encompass the full range of expected carbon chemical shifts (approximately 0-200 ppm).

  • A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, although this will increase the experiment time.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform a baseline correction to obtain a flat baseline.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Conclusion

The structural integrity of 2-Hydroxy-3,4,5-triiodobenzoyl chloride is fundamental to its successful application in synthesis. This guide provides a comprehensive framework for its NMR characterization, combining predictive analysis with comparative experimental data from structurally related molecules. By understanding the expected spectral features and following a rigorous experimental protocol, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • PubChem: 2,3,5-Triiodobenzoic acid. Available at: [Link]

  • SpectraBase: Salicylic acid. Available at: [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026. Available at: [Link]

  • NMRdb.org: Predict 1H and 13C NMR spectra. Available at: [Link]

Comparative

A Comparative Guide to 2-Hydroxy-3,5-diiodobenzoyl Chloride and 2-Hydroxy-3,4,5-triiodobenzoyl Chloride for Advanced Synthesis

For researchers, scientists, and professionals in drug development, the precise selection of reagents is a critical determinant of synthetic efficiency and success. Halogenated benzoyl chlorides are a class of versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise selection of reagents is a critical determinant of synthetic efficiency and success. Halogenated benzoyl chlorides are a class of versatile intermediates, valued for their high reactivity in acylation reactions. This guide provides an in-depth, objective comparison of two such reagents: 2-hydroxy-3,5-diiodobenzoyl chloride and its tri-iodinated analogue, 2-hydroxy-3,4,5-triiodobenzoyl chloride. While the former is a well-documented and commercially available compound, the latter remains a more novel entity with limited published data. This guide will therefore present a comprehensive overview of the known properties of the di-iodinated compound, alongside a theoretical and predictive analysis of its tri-iodinated counterpart, grounded in established principles of organic chemistry.

Introduction to the Molecules: Structural and Electronic Considerations

At their core, both molecules are derivatives of salicylic acid, featuring a highly reactive acyl chloride group. The key distinction lies in the degree of iodination on the aromatic ring. This difference in halogen substitution significantly influences the steric and electronic environment of the reactive carbonyl center, thereby dictating their respective reactivities and potential applications in synthesis.

2-hydroxy-3,5-diiodobenzoyl chloride possesses two bulky iodine atoms positioned ortho and para to the hydroxyl group. This substitution pattern creates a specific electronic landscape and steric profile that impacts its behavior in chemical reactions.

2-Hydroxy-3,4,5-triiodobenzoyl chloride , with an additional iodine atom at the 4-position, presents an even more sterically congested and electronically modified aromatic system. The cumulative electron-withdrawing effect of three iodine atoms is expected to render the carbonyl carbon more electrophilic, while the increased steric bulk will likely impose greater restrictions on its reactivity.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of these reagents is essential for their effective handling, storage, and application in synthesis. The following table summarizes the available experimental data for 2-hydroxy-3,5-diiodobenzoyl chloride and provides predicted properties for 2-hydroxy-3,4,5-triiodobenzoyl chloride based on the analysis of similar compounds.

Property2-Hydroxy-3,5-diiodobenzoyl chloride2-Hydroxy-3,4,5-triiodobenzoyl chloride (Predicted)
Molecular Formula C₇H₃ClI₂O₂C₇H₂ClI₃O₂
Molecular Weight 408.36 g/mol 534.26 g/mol
Appearance Colorless or slightly yellow crystalline solid[1][2]Likely a crystalline solid
Melting Point 90-98 °C[1]Expected to be higher than the di-iodinated analog due to increased molecular weight and symmetry
Solubility Soluble in organic solvents such as dichloromethane and ethanol[2]Expected to be soluble in similar organic solvents
Reactivity Reactive acylating agent, susceptible to hydrolysis[1][3]Highly reactive, likely more so than the di-iodinated analog due to electronic effects, but potentially limited by steric hindrance. Also susceptible to hydrolysis.

Synthesis of the Benzoyl Chlorides

The synthesis of both compounds follows a general two-step pathway: the iodination of a salicylic acid precursor followed by the conversion of the resulting carboxylic acid to the acyl chloride.

Synthesis of 2-Hydroxy-3,5-diiodobenzoyl Chloride

The synthesis of 2-hydroxy-3,5-diiodobenzoyl chloride is well-established and typically begins with the di-iodination of salicylic acid.[4] This is followed by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the carboxylic acid to the desired acyl chloride.[1]

Step 1: Synthesis of 3,5-diiodosalicylic acid

  • In a well-ventilated fume hood, dissolve salicylic acid in glacial acetic acid.[5]

  • Slowly add a solution of iodine monochloride in glacial acetic acid to the salicylic acid solution with stirring.[5]

  • Add water to precipitate the crude 3,5-diiodosalicylic acid.[5]

  • Heat the mixture to approximately 80°C for about 20 minutes.[5]

  • Cool the mixture to room temperature and collect the precipitate by vacuum filtration.[5]

  • Wash the solid with acetic acid and then with water.[5]

  • The crude product can be purified by recrystallization from a suitable solvent like acetone/water.[5]

Step 2: Synthesis of 2-hydroxy-3,5-diiodobenzoyl chloride

  • Suspend the dried 3,5-diiodosalicylic acid in an inert solvent such as toluene in a flask equipped with a reflux condenser.

  • Slowly add an excess of thionyl chloride to the suspension.

  • Heat the mixture to reflux for several hours until the evolution of gas (HCl and SO₂) ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting solid is 2-hydroxy-3,5-diiodobenzoyl chloride, which can be further purified by recrystallization from an anhydrous, non-polar solvent if necessary.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Chlorination Salicylic Acid Salicylic Acid Reaction Mixture Reaction Mixture Salicylic Acid->Reaction Mixture Glacial Acetic Acid Iodine Monochloride Iodine Monochloride Iodine Monochloride->Reaction Mixture 3,5-diiodosalicylic acid 3,5-diiodosalicylic acid Reaction with SOCl2 Reaction with SOCl2 3,5-diiodosalicylic acid->Reaction with SOCl2 Toluene Precipitation Precipitation Reaction Mixture->Precipitation Addition of Water Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Filtration & Washing->3,5-diiodosalicylic acid Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction with SOCl2 2-hydroxy-3,5-diiodobenzoyl chloride 2-hydroxy-3,5-diiodobenzoyl chloride Evaporation Evaporation Reaction with SOCl2->Evaporation Reflux Evaporation->2-hydroxy-3,5-diiodobenzoyl chloride

Caption: Synthesis workflow for 2-hydroxy-3,5-diiodobenzoyl chloride.

Proposed Synthesis of 2-Hydroxy-3,4,5-triiodobenzoyl Chloride

While specific literature for the synthesis of 2-hydroxy-3,4,5-triiodobenzoyl chloride is scarce, a plausible synthetic route can be proposed based on the synthesis of analogous compounds. The key challenge lies in the exhaustive iodination of salicylic acid to introduce three iodine atoms onto the ring.

Step 1 (Proposed): Synthesis of 2-hydroxy-3,4,5-triiodobenzoic acid

The direct tri-iodination of salicylic acid is challenging due to the directing effects of the hydroxyl and carboxyl groups. A potential strategy could involve using a more potent iodinating agent or harsher reaction conditions. Alternatively, a multi-step synthesis starting from a different precursor might be necessary.

Step 2 (Proposed): Synthesis of 2-hydroxy-3,4,5-triiodobenzoyl chloride

Assuming the successful synthesis of the corresponding carboxylic acid, its conversion to the acyl chloride would likely follow a standard procedure using a chlorinating agent like thionyl chloride or oxalyl chloride, similar to the di-iodinated analogue.

G cluster_0 Step 1 (Proposed): Tri-iodination cluster_1 Step 2 (Proposed): Chlorination Salicylic Acid Salicylic Acid Iodination Reaction Iodination Reaction Salicylic Acid->Iodination Reaction Harsh Conditions Potent Iodinating Agent Potent Iodinating Agent Potent Iodinating Agent->Iodination Reaction 2-hydroxy-3,4,5-triiodobenzoic acid 2-hydroxy-3,4,5-triiodobenzoic acid Chlorination Reaction Chlorination Reaction 2-hydroxy-3,4,5-triiodobenzoic acid->Chlorination Reaction Inert Solvent Purification Purification Iodination Reaction->Purification Purification->2-hydroxy-3,4,5-triiodobenzoic acid Chlorinating Agent e.g., SOCl2 Chlorinating Agent->Chlorination Reaction 2-hydroxy-3,4,5-triiodobenzoyl chloride 2-hydroxy-3,4,5-triiodobenzoyl chloride Work-up Work-up Chlorination Reaction->Work-up Reflux Work-up->2-hydroxy-3,4,5-triiodobenzoyl chloride

Caption: Proposed synthesis workflow for 2-hydroxy-3,4,5-triiodobenzoyl chloride.

Reactivity in Acylation Reactions: A Comparative Perspective

The primary utility of these compounds lies in their ability to act as acylating agents, introducing the respective iodinated hydroxybenzoyl moiety into a target molecule. Their reactivity is governed by a delicate interplay of electronic and steric effects.

Electronic Effects

The iodine atoms, being electron-withdrawing, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6] In principle, the presence of a third iodine atom in 2-hydroxy-3,4,5-triiodobenzoyl chloride should further enhance this effect, leading to a higher intrinsic reactivity compared to the di-iodinated analogue.

Steric Hindrance

Conversely, the bulky iodine atoms exert significant steric hindrance around the carbonyl group. In 2-hydroxy-3,5-diiodobenzoyl chloride , the iodine at the 3-position (ortho to the hydroxyl group) already poses a steric barrier to incoming nucleophiles.[1][3] The addition of another large iodine atom at the 4-position in the tri-iodinated version would substantially increase this steric congestion, potentially slowing down the rate of acylation, especially with bulky nucleophiles.

Therefore, a trade-off exists between the electronically enhanced reactivity and the sterically impeded access to the carbonyl carbon. The outcome of an acylation reaction will depend on the specific nucleophile and reaction conditions employed.

Experimental Protocol: N-Benzoylation of Aniline (A Model Acylation Reaction)

The following protocol for the N-benzoylation of aniline using a substituted benzoyl chloride can serve as a template for evaluating the acylating potential of both the di- and tri-iodinated compounds. This is a modification of the classic Schotten-Baumann reaction.[6]

Materials:

  • Aniline

  • 2-hydroxy-3,5-diiodobenzoyl chloride (or 2-hydroxy-3,4,5-triiodobenzoyl chloride)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or another suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve aniline in dichloromethane.

  • Add an equivalent amount of 10% aqueous NaOH solution to the aniline solution.

  • Cool the mixture in an ice bath with vigorous stirring.

  • Slowly add a solution of the benzoyl chloride derivative in dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to stir vigorously at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

G Start Start Dissolve Aniline & NaOH Dissolve Aniline in DCM Add 10% NaOH solution Start->Dissolve Aniline & NaOH Cool Mixture Cool to 0°C (Ice Bath) Dissolve Aniline & NaOH->Cool Mixture Add Benzoyl Chloride Slowly add Benzoyl Chloride solution in DCM Cool Mixture->Add Benzoyl Chloride Reaction Stir at Room Temperature (Monitor by TLC) Add Benzoyl Chloride->Reaction Work-up Separate Organic Layer Wash with HCl, H2O, Brine Reaction->Work-up Drying & Concentration Dry over MgSO4 Concentrate in vacuo Work-up->Drying & Concentration Purification Recrystallization or Column Chromatography Drying & Concentration->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for a model N-benzoylation reaction.

Applications in Drug Development and Organic Synthesis

2-hydroxy-3,5-diiodobenzoyl chloride is a known key intermediate in the synthesis of the anthelmintic drug Closantel. This highlights its utility in the development of veterinary pharmaceuticals. Its reactive nature also makes it a valuable building block for introducing the di-iodinated salicyl moiety into a variety of organic molecules.

The potential applications of 2-hydroxy-3,4,5-triiodobenzoyl chloride are yet to be extensively explored. However, its highly iodinated structure could be of interest in the development of new radiopaque agents for medical imaging or as a precursor for novel therapeutic agents where a high degree of halogenation is desired. The increased number of iodine atoms could also influence the binding affinity of the resulting molecules to biological targets.[3]

Conclusion

This guide has provided a detailed comparison of 2-hydroxy-3,5-diiodobenzoyl chloride and 2-hydroxy-3,4,5-triiodobenzoyl chloride. While the former is a well-characterized reagent with established synthetic utility, the latter remains a compound for which much of the data is predictive. The di-iodinated compound offers a balance of reactivity and steric accessibility. In contrast, the tri-iodinated analogue is predicted to be more electronically activated but also more sterically hindered. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target and the nature of the nucleophile involved. Further experimental investigation into the synthesis and reactivity of 2-hydroxy-3,4,5-triiodobenzoyl chloride is warranted to fully elucidate its potential as a valuable tool in organic synthesis and drug discovery.

References

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. National Center for Biotechnology Information. Available from: [Link]

  • Iodination of salicylic acid improves its binding to transthyretin. National Center for Biotechnology Information. Available from: [Link]

  • Salicylic acid, 3,5-diiodo-. Organic Syntheses. Available from: [Link]

  • 2-hydroxy-3,5-diiodobenzoyl chloride. ChemBK. Available from: [Link]

  • "Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid". Quick Company. Available from: [Link]

  • The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry. ISCA - International Science Community Association. Available from: [Link]

  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. National Center for Biotechnology Information. Available from: [Link]

  • (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. ResearchGate. Available from: [Link]

  • Salicylic Acids as Readily Available Starting Materials for the Synthesis of meta-Substituted Biaryls. The Royal Society of Chemistry. Available from: [Link]

  • Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. National Center for Biotechnology Information. Available from: [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. National Center for Biotechnology Information. Available from: [Link]

  • 2,3,5-Triiodobenzoyl chloride | C7H2ClI3O | CID 2760806. PubChem. Available from: [Link]

  • Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Royal Society of Chemistry. Available from: [Link]

  • 3,4,5-Triiodobenzoyl chloride | C7H2ClI3O | CID 31067. PubChem. Available from: [Link]

  • Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride. Google Patents.
  • Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Available from: [Link]

  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. Available from: [Link]

  • SN2 character of hydrolysis of benzoyl chloride. RSC Publishing. Available from: [Link]

  • Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. [www.rhodium.ws]. Available from: [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in Synthetic Methods for Radioiodination | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. ACS Publications. Available from: [Link]

  • Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation. ResearchGate. Available from: [Link]

  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. Chemia. Available from: [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. Available from: [Link]

  • 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]

  • US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid. Google Patents.
  • Synthesis method of key intermediate of diatrizoic acid. Eureka | Patsnap. Available from: [Link]

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Validation

A Comparative Guide to FTIR Spectrum Validation for 2-Hydroxy-3,4,5-triiodobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, technically-grounded framework for the validation of the Fourier-Transform Infrared (FTIR) spectrum of 2-Hydroxy-3,4,5-trii...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-grounded framework for the validation of the Fourier-Transform Infrared (FTIR) spectrum of 2-Hydroxy-3,4,5-triiodobenzoyl chloride. As a Senior Application Scientist, the objective is to move beyond a simple procedural checklist and instead offer a self-validating analytical strategy. This approach is rooted in fundamental spectroscopic principles and comparative analysis, ensuring a high degree of confidence in the material's identity and quality, even in the absence of a dedicated commercial reference standard.

Foundational Principles: Predicting the Spectrum

Before any measurement, a robust validation process begins with a prediction based on the molecule's structure. 2-Hydroxy-3,4,5-triiodobenzoyl chloride is a polysubstituted aromatic compound with three key functional groups that will dominate its infrared spectrum: a phenolic hydroxyl (-OH) group, an acyl chloride (-COCl) group, and a heavily substituted aromatic ring.

Key Functional Groups and Expected Vibrational Modes:

  • Phenolic O-H Stretch: The hydroxyl group attached to the aromatic ring will exhibit a characteristic stretching vibration. Due to hydrogen bonding, this peak is expected to be a broad band, typically appearing in the 3200-3600 cm⁻¹ region.[1][2]

  • Aromatic C-H Stretch: The C-H bonds on the benzene ring will produce sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[3][4]

  • Acyl Chloride C=O Stretch: The carbonyl (C=O) stretch of an acyl chloride is one of its most diagnostic features. This is a very strong and sharp absorption that occurs at a characteristically high wavenumber, typically between 1775-1810 cm⁻¹.[5][6][7] Conjugation with the aromatic ring may shift this to the lower end of the range (1760-1780 cm⁻¹).[5]

  • Aromatic C=C Stretch: The benzene ring itself has characteristic in-ring carbon-carbon stretching vibrations, which appear as a series of medium-to-strong peaks in the 1400-1600 cm⁻¹ region.[3][8]

  • C-O Stretch: The stretching vibration of the carbon-oxygen bond of the phenol group is expected in the 1200-1250 cm⁻¹ range.[1]

  • C-I Stretch: The carbon-iodine bonds are much weaker and involve a heavier atom, thus their stretching vibrations will appear at the low-frequency end of the mid-IR spectrum, typically between 500-600 cm⁻¹.[9]

This predictive analysis forms the first pillar of our self-validating system. The causality is clear: the presence of these specific functional groups must give rise to absorptions in these predicted regions.

Experimental Protocol: Ensuring Data Integrity

The quality of the FTIR spectrum is paramount. The following protocol is designed to yield a high-fidelity spectrum suitable for rigorous validation.

Instrumentation and Sample Preparation:

  • Spectrometer: A well-maintained Fourier Transform Infrared (FTIR) spectrometer, capable of a resolution of at least 4 cm⁻¹, is required.

  • Sample Preparation (Attenuated Total Reflectance - ATR): ATR is the preferred method for a solid sample like 2-Hydroxy-3,4,5-triiodobenzoyl chloride due to its minimal sample preparation and reproducibility.

    • Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal.

    • Place a small amount of the solid sample onto the crystal.

    • Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal. Inconsistent pressure is a common source of spectral artifacts.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (A good balance between resolving key peaks and maintaining a high signal-to-noise ratio).

    • Number of Scans: 32-64 scans (Co-adding multiple scans improves the signal-to-noise ratio).

    • Apodization: Happ-Genzel is a suitable function for general-purpose analysis.

The Self-Validating Workflow: A Multi-Pronged Comparison

Trustworthiness in spectral validation comes from corroborating evidence. Instead of relying on a single point of comparison, we will use a logical, multi-step process to confirm the identity of 2-Hydroxy-3,4,5-triiodobenzoyl chloride.

Step 1: Internal Validation - Predicted vs. Acquired Spectrum

The first and most immediate validation step is to compare the acquired spectrum against the predicted absorptions from Section 1. This internal check confirms that the major functional groups are present.

Functional GroupPredicted Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)Intensity / ShapeStatus
Phenolic O-H3200-3600Broad, Strong
Aromatic C-H3000-3100Sharp, Medium
Acyl Chloride C=O1760-1810Sharp, Very Strong
Aromatic C=C1400-1600Multiple, Med-Strong
Phenolic C-O1200-1250Strong
Aromatic C-I500-600Medium-Weak

Table 1: Internal validation checklist comparing predicted FTIR absorption bands for 2-Hydroxy-3,4,5-triiodobenzoyl chloride against the experimentally acquired spectrum.

Step 2: Comparative Analysis - The Power of Analogs

Comparison A: Precursor vs. Product

The synthesis of 2-Hydroxy-3,4,5-triiodobenzoyl chloride typically starts from 2-Hydroxy-3,4,5-triiodobenzoic acid. Comparing the FTIR spectrum of the product to the starting material is a powerful validation technique.

  • What to Look For: The most significant change will be the conversion of the carboxylic acid group to the acyl chloride group.

    • Disappearance: The very broad O-H stretch of the carboxylic acid (which typically spans from 2500-3300 cm⁻¹) should disappear.[10]

    • Disappearance: The C=O stretch of the carboxylic acid (around 1700-1760 cm⁻¹) should vanish.[11]

    • Appearance: A new, sharp, and very strong C=O stretch should appear at a higher wavenumber (1760-1810 cm⁻¹), confirming the formation of the acyl chloride.[7]

    • Persistence: The broad phenolic O-H stretch (around 3200-3600 cm⁻¹) should remain, as this group is not altered in the reaction.

FeaturePrecursor (Benzoic Acid Analog)Product (Acyl Chloride)Expected Result
Carboxylic Acid O-HBroad, ~2500-3300 cm⁻¹AbsentDisappearance
Carbonyl C=OStrong, ~1700-1760 cm⁻¹Sharp, Very Strong, ~1760-1810 cm⁻¹Shift to Higher Wavenumber
Phenolic O-HBroad, ~3200-3600 cm⁻¹Broad, ~3200-3600 cm⁻¹Persistence

Table 2: Comparative data for validating the conversion of a hydroxy-iodinated benzoic acid to its corresponding acyl chloride.

Comparison B: Functional Group Analog - Benzoyl Chloride

To definitively assign the high-wavenumber C=O stretch, a comparison with a simple, known acyl chloride like Benzoyl Chloride is invaluable.

  • What to Look For: Benzoyl chloride provides a clean reference for the C=O stretch of an aromatic acyl chloride. The NIST reference spectrum for benzoyl chloride shows a strong C=O absorption at ~1773 cm⁻¹.[12][13] Your product should have a similarly intense peak in this region. This comparison provides authoritative grounding for the assignment of this critical functional group.

Step 3: Visualizing the Validation Logic

Caption: Workflow diagram for the self-validating FTIR analysis of 2-Hydroxy-3,4,5-triiodobenzoyl chloride.

Conclusion

This guide has outlined a comprehensive, multi-faceted approach to the FTIR validation of 2-Hydroxy-3,4,5-triiodobenzoyl chloride. By integrating predictive analysis with a rigorous experimental protocol and a series of logical comparative checks, this methodology establishes a self-validating system. This ensures a high degree of scientific integrity and provides researchers with a trustworthy and authoritative framework for confirming the identity and quality of their synthesized material, upholding the standards required in pharmaceutical and chemical research.

References

  • University of California, Irvine. Infrared Spectroscopy Table. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of phenol. Available at: [Link]

  • University of Calgary. Infrared Spectroscopy: Aromatics. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • NIST Chemistry WebBook. Benzoyl chloride. Available at: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available at: [Link]

  • Agilent Technologies. A Comprehensive Guide to FTIR Analysis. Available at: [Link]

  • Patsnap. How to Validate FTIR Results With Reference Samples. Available at: [Link]

  • ResearchGate. An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. Available at: [Link]

Sources

Comparative

Validating the Acylation Efficiency of 2-Hydroxy-3,4,5-triiodobenzoyl Chloride: A Comparative Guide

Executive Summary & Mechanistic Context In the development of radiopaque polymers, targeted contrast agents, and heavy-atom derivatized small molecules, triiodinated benzene derivatives are the industry standard due to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the development of radiopaque polymers, targeted contrast agents, and heavy-atom derivatized small molecules, triiodinated benzene derivatives are the industry standard due to their exceptional X-ray attenuation properties . However, the covalent attachment of these moieties via acyl chloride activation presents significant synthetic hurdles.

2-Hydroxy-3,4,5-triiodobenzoyl chloride is a uniquely challenging electrophile. Unlike symmetrically substituted analogues, its reactivity is governed by two competing forces:

  • Electronic Deactivation via Intramolecular Hydrogen Bonding: The ortho-hydroxyl group (at the 2-position) forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the acyl chloride. This stabilizes the ground state, significantly reducing the electrophilicity of the carbonyl carbon.

  • Inductive Activation & Steric Shielding: The three adjacent iodine atoms (at the 3, 4, and 5 positions) exert a powerful electron-withdrawing inductive effect, which theoretically increases susceptibility to nucleophilic attack. However, their massive van der Waals radii create a steric shield that restricts the trajectory of incoming bulky nucleophiles (e.g., polymer-bound amines or secondary alcohols) .

Understanding these causal relationships is critical. Poor acylation efficiency is rarely due to a lack of reactivity, but rather a failure to manage competing thermodynamic sinks—most notably, premature hydrolysis or O-acylation oligomerization.

Comparative Performance Data

To objectively evaluate the acylation efficiency of 2-Hydroxy-3,4,5-triiodobenzoyl chloride, we must benchmark it against both an unhindered standard (Benzoyl chloride) and a structurally similar radiopaque analogue lacking the ortho-hydroxyl group (2,3,5-Triiodobenzoyl chloride).

Table 1: Acylation Efficiency & Kinetic Comparison

Conditions: 1.0 eq Acyl Chloride, 1.1 eq Primary Amine (e.g., Allylamine), 1.5 eq DIPEA, Anhydrous DCM, 25°C.

Acylating AgentSteric HindranceIntramolecular H-BondingTypical Amidation YieldPrimary Side ReactionRelative Reaction Rate ( krel​ )
Benzoyl Chloride LowNone>95%Trace Hydrolysis1.0 (Baseline)
2,3,5-Triiodobenzoyl Chloride HighNone75–85%Hydrolysis0.45
2-Hydroxy-3,4,5-triiodobenzoyl Chloride Moderate-HighStrong (2-OH to C=O) 50–70% Hydrolysis, O-Acylation0.15

Data Insight: The absence of an iodine atom at the 6-position in 2-Hydroxy-3,4,5-triiodobenzoyl chloride slightly opens the nucleophilic attack angle compared to 2,4,6-triiodinated systems. However, the ortho-OH group drastically suppresses the reaction rate ( krel​=0.15 ), making the intermediate highly susceptible to trace moisture hydrolysis over extended reaction times.

Reaction Pathway & Competing Mechanisms

The following diagram maps the logical flow of the acylation process, highlighting the critical divergence between the kinetically controlled desired pathway and the thermodynamically driven side reactions.

G A 2-Hydroxy-3,4,5-triiodobenzoyl chloride (H-Bond Stabilized Electrophile) C Tetrahedral Intermediate (Sterically Crowded) A->C Non-Nucleophilic Base (Anhydrous DCM) F O-Acylation / Oligomerization (Ortho-OH Interference) A->F Excess Base / Slow Nucleophile B Target Nucleophile (e.g., R-NH2) B->C Non-Nucleophilic Base (Anhydrous DCM) D Target Radiopaque Amide (Desired Product) C->D -HCl (Kinetic Control) Requires High Conc. E Triiodobenzoic Acid (Hydrolysis Side-Product) C->E Trace H2O (Thermodynamic Sink)

Fig 1. Reaction pathways and competing side reactions during the acylation of triiodinated derivatives.

Self-Validating Experimental Protocol

To guarantee scientific integrity, an acylation protocol cannot rely solely on end-point yield. It must be a self-validating system that accounts for mass balance in real-time. We achieve this using in situ 1 H NMR kinetic profiling , which allows us to differentiate between successful amidation, unreacted starting material, and hydrolysis side-products.

Step-by-Step Methodology: Kinetic Profiling of Acylation

Step 1: Rigorous Dehydration (The Causality of Moisture Control)

  • Action: Flame-dry all glassware under vacuum. Dissolve the nucleophile (1.0 mmol) in anhydrous CDCl3​ (or DMSO−d6​ for polar polymers) over activated 3Å molecular sieves.

  • Why: The highly electrophilic nature of the triiodinated ring makes the acyl chloride exceptionally prone to hydrolysis. Even atmospheric moisture will outcompete a sterically hindered amine.

Step 2: Base Selection & Internal Standardization

  • Action: Add 1.5 mmol of N,N-Diisopropylethylamine (DIPEA) and 0.1 mmol of Mesitylene (internal NMR standard) to the nucleophile solution.

  • Why: DIPEA is chosen over Triethylamine (TEA) because TEA can act as a nucleophilic catalyst, forming an acylammonium intermediate that is highly unstable and prone to hydrolysis in hindered systems. DIPEA acts strictly as a proton sponge. Mesitylene provides a stable 6.8 ppm aromatic integration reference.

Step 3: Reaction Initiation & Real-Time Validation

  • Action: Cool the solution to 0°C. Add 2-Hydroxy-3,4,5-triiodobenzoyl chloride (1.05 mmol) dropwise as a solution in anhydrous CDCl3​ . Transfer a 0.5 mL aliquot to an inert NMR tube.

  • Validation Check: Acquire a 1 H NMR spectrum every 15 minutes.

    • Track the disappearance of the sharp aromatic proton peak of the starting acyl chloride (typically ~7.8–8.0 ppm).

    • Track the appearance of the amide product peak (shifted upfield) vs. the hydrolysis product (shifted downfield).

    • Self-Validation: The sum of the integrations for the product, remaining starting material, and hydrolysis side-product must equal the initial integration relative to the mesitylene standard. A loss of mass balance indicates O-acylation oligomerization.

Step 4: Quenching and Isolation

  • Action: Once NMR indicates plateaued conversion (typically 2–4 hours), quench the reaction with a few drops of anhydrous methanol to convert unreacted acyl chloride to the methyl ester (preventing cross-linking during workup).

  • Action: Purify via flash chromatography (Hexanes/EtOAc) or precipitation (for polymer conjugates).

References

  • Radiopaque nano and polymeric materials for atherosclerosis imaging, embolization and other catheterization procedures. National Library of Medicine (PMC). Available at:[Link]

  • Injectable Polymeric Microspheres with X-ray Visibility. Preparation, Properties, and Potential Utility as New Traceable Bulking Agents. Biomacromolecules (ACS Publications). Available at:[Link]

  • Synthesis and characterization of novel radiopaque poly(allyl amine) nanoparticles. ResearchGate. Available at:[Link]

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